molecular formula C34H31N5O6 B607635 GI 181771 CAS No. 305366-98-7

GI 181771

Numéro de catalogue: B607635
Numéro CAS: 305366-98-7
Poids moléculaire: 605.6 g/mol
Clé InChI: CABBMMXFOOZVMS-PMERELPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gski181771 X is under investigation in clinical trial NCT00600743 (Effect of a CCK-1R Agonist on Food Intake in Humans).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

305366-98-7

Formule moléculaire

C34H31N5O6

Poids moléculaire

605.6 g/mol

Nom IUPAC

3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

InChI

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1

Clé InChI

CABBMMXFOOZVMS-PMERELPUSA-N

SMILES isomérique

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

SMILES canonique

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GI-181771X;  GI181771X;  GI 181771X;  GSKI 181771X; GSKI-181771X;  GSKI181771X.

Origine du produit

United States

Foundational & Exploratory

The CCK-1 Receptor Agonist GI 181771: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

GI 181771, also known as GI-181771X, is a potent and selective non-peptide agonist of the cholecystokinin-1 receptor (CCK1R). Developed by GlaxoSmithKline, it was primarily investigated for its potential as a therapeutic agent for obesity due to the known role of CCK1R in satiety signaling and regulation of food intake. Despite promising preclinical data, this compound failed to demonstrate significant weight loss in clinical trials. This technical guide provides an in-depth examination of the mechanism of action of this compound, detailing its binding affinity, the intracellular signaling cascades it initiates, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action: CCK-1 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the cholecystokinin-1 receptor (CCK1R). The CCK1R is a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal (GI) tract, including on vagal afferent neurons, pancreatic acinar cells, and in certain regions of the central nervous system. Activation of this receptor by its endogenous ligand, cholecystokinin (CCK), plays a crucial role in a variety of physiological processes including digestion, gallbladder contraction, pancreatic enzyme secretion, and the induction of satiety. This compound mimics the action of CCK, thereby activating downstream signaling pathways that are believed to contribute to a reduction in food intake.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter Receptor Value Assay Type Reference
IC50Human CCK1R105 ± 13 nMRadioligand Competition Binding ([¹²⁵I]-CCK)[1]
IC50Human CCK2R5.6 ± 0.1 nMRadioligand Competition Binding ([¹²⁵I]-CCK)[1]
KiHuman CCK1R104.7 ± 19.6 nMRadioligand Competition Binding ([¹²⁵I]-BDZ-1)
KiHuman CCK2R5.1 ± 1.6 nMRadioligand Competition Binding ([¹²⁵I]-BDZ-2)

Table 1: Binding Affinity of this compound for Cholecystokinin Receptors

Parameter Value Assay Type Cell Line Reference
EC5013 pMIntracellular Calcium MobilizationCHO cells expressing human CCK1R[2]

Table 2: Functional Potency of this compound

Signaling Pathways

Upon binding to the CCK1R, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq-type G protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream cellular responses associated with CCK1R activation, such as neuronal depolarization and enzyme secretion.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Satiety Signal) Ca2->CellularResponse PKC->CellularResponse

Caption: CCK1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Competition Binding Assay

This assay was employed to determine the binding affinity (IC50 and Ki values) of this compound for the CCK1 and CCK2 receptors.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing CCK1R or CCK2R Incubate Incubate membranes, radioligand, and this compound at room temperature MembranePrep->Incubate Radioligand Prepare radioligand (e.g., [¹²⁵I]-CCK or [¹²⁵I]-BDZ-1) Radioligand->Incubate TestCompound Prepare serial dilutions of this compound TestCompound->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Plot Plot % inhibition vs. log[this compound] Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CCK1R or CCK2R are prepared by homogenization and centrifugation.

  • Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCK) and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: The mixture is then rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay was used to determine the potency (EC50 value) of this compound in activating the CCK1R and triggering a downstream cellular response.

Detailed Protocol:

  • Cell Culture: CHO cells stably expressing the human CCK1R are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. The concentration of this compound that produces 50% of the maximal response is determined as the EC50 value.

Clinical Development and Outcomes

This compound was advanced into clinical trials to evaluate its efficacy and safety for weight management in overweight and obese individuals.

Phase II Clinical Trial (NCT00133225)

A key Phase II study was a randomized, double-blind, placebo-controlled trial designed to assess the effect of this compound on body weight.

  • Objective: To evaluate the effect of different doses of this compound compared to placebo on weight loss over a 24-week period in obese patients.

  • Patient Population: The study enrolled patients with a Body Mass Index (BMI) of ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbid risk factors.

  • Intervention: Patients were randomized to receive either one of several doses of this compound or a matching placebo, in conjunction with a hypocaloric diet.

  • Primary Endpoint: The primary outcome measure was the absolute change in body weight from baseline to the end of the 24-week treatment period.

  • Results: The trial did not meet its primary endpoint. This compound did not produce a statistically significant reduction in body weight compared to placebo. While the drug was generally well-tolerated, with gastrointestinal side effects being the most common, its lack of efficacy led to the discontinuation of its development for the treatment of obesity.

Conclusion

This compound is a well-characterized CCK-1 receptor agonist that potently activates the Gq-PLC-IP3-Ca²⁺ signaling pathway. While it demonstrated the expected pharmacological activity in preclinical models, it ultimately failed to translate this into clinically meaningful weight loss in humans. The study of this compound has, however, contributed to a greater understanding of the role of the CCK1R in human energy homeostasis and has provided valuable insights for the development of future anti-obesity therapeutics. The discrepancy between preclinical and clinical outcomes highlights the complexities of targeting the intricate neurohormonal pathways that regulate appetite and body weight.

References

An In-depth Technical Guide on the CCK-1 Receptor Agonist Activity of GI 181771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771 is a non-peptide, small molecule that acts as a selective agonist at the cholecystokinin-1 (CCK-1) receptor.[1][2][3][4][5] Initially investigated for the treatment of obesity, its mechanism of action revolves around mimicking the endogenous satiety signals of cholecystokinin (CCK).[1][4][5][6] This technical guide provides a comprehensive overview of the CCK-1 receptor agonist activity of this compound, detailing its binding affinity, potency, and the experimental protocols used for its characterization. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the CCK-1 receptor.

Table 1: Binding Affinity of this compound for CCK Receptors

Receptor SubtypeRadioligandParameterValue (nM)
CCK-1 Receptor¹²⁵I-CCKIC₅₀105 ± 13
CCK-1 Receptor¹²⁵I-BDZ-1Kᵢ104.7 ± 19.6
CCK-2 Receptor¹²⁵I-CCKIC₅₀5.6 ± 0.1
CCK-2 Receptor¹²⁵I-BDZ-2Kᵢ5.1 ± 1.6

Data sourced from competitive binding assays.[7][8]

Table 2: Functional Potency of this compound at the CCK-1 Receptor

Assay TypeCellular SystemParameterValue (nM)
Intracellular Calcium MobilizationCHO-CCK1R cellsEC₅₀0.8 ± 0.2

This value represents the concentration of this compound required to elicit a half-maximal response in intracellular calcium levels.[7]

Signaling Pathway

Activation of the CCK-1 receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The CCK-1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq alpha subunit.[8][9] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic calcium levels, along with DAG, activate protein kinase C (PKC), leading to various downstream cellular responses.[9][10]

CCK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from Endoplasmic Reticulum PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Increases Ca_Cytosol->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates and activates

CCK-1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of this compound's activity at the CCK-1 receptor involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for the CCK-1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-1 receptor (CHO-CCK1R) are cultured to confluence.

    • The cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • A constant concentration of a radiolabeled ligand that binds to the CCK-1 receptor (e.g., ¹²⁵I-labeled CCK or a benzodiazepine-based radioligand like ¹²⁵I-BDZ-1) is incubated with the prepared cell membranes.[8]

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-1 receptor ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound as a CCK-1 receptor agonist.

Methodology:

  • Cell Culture:

    • CHO-CCK1R cells are seeded into black-walled, clear-bottomed 96-well or 384-well microplates and cultured until they form a confluent monolayer.[8]

  • Loading with Calcium-Sensitive Dye:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to free Ca²⁺.[8][10]

  • Agonist Stimulation and Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader or a specialized instrument like a FlexStation.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound are automatically added to the wells.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured kinetically over time.[8]

  • Data Analysis:

    • The peak fluorescence response for each concentration of this compound is determined.

    • The data are normalized to the maximal response induced by a saturating concentration of a full agonist (e.g., CCK-8) or to a baseline control.

    • A dose-response curve is generated by plotting the normalized response against the concentration of this compound.

    • The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve fit.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to characterize the CCK-1 receptor agonist activity of a compound like this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_conclusion Conclusion Binding_Start Start: Radioligand Binding Assay Membrane_Prep Prepare CHO-CCK1R Cell Membranes Binding_Start->Membrane_Prep Competitive_Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Competitive_Incubation Filtration Separate Bound and Free Radioligand Competitive_Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Binding_Analysis Analyze Data: Calculate IC₅₀ and Kᵢ Quantification->Binding_Analysis Characterization Full Characterization of CCK-1 Agonist Activity Binding_Analysis->Characterization Functional_Start Start: Intracellular Calcium Mobilization Assay Cell_Culture Culture CHO-CCK1R Cells in Microplates Functional_Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Fluorescence_Measurement Measure Fluorescence Response to this compound Dye_Loading->Fluorescence_Measurement Functional_Analysis Analyze Data: Calculate EC₅₀ Fluorescence_Measurement->Functional_Analysis Functional_Analysis->Characterization

Workflow for Characterizing CCK-1 Receptor Agonist Activity.

Conclusion

This compound is a potent and selective CCK-1 receptor agonist. Its activity has been thoroughly characterized through in vitro binding and functional assays, which demonstrate its ability to bind to the CCK-1 receptor with high affinity and to effectively stimulate intracellular calcium mobilization. The detailed experimental protocols and the understanding of the underlying signaling pathways are crucial for the continued investigation of this and similar compounds in the context of metabolic disorders and other therapeutic areas where the CCK-1 receptor plays a significant role. The failed clinical trial for obesity, however, highlights the complexities of translating in vitro potency to in vivo efficacy and safety.[1][6]

References

Unveiling GI 181771: A Technical Guide to a Selective CCK-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771, a potent and selective non-peptidal agonist of the cholecystokinin-1 receptor (CCK-1R), has been a subject of significant interest in the study of gastrointestinal motility and satiety. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (S)-3-(3-(1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid. Its chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₃₄H₃₁N₅O₆
Molecular Weight605.6 g/mol
IUPAC Name(S)-3-(3-(1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid
InChI KeyCABBMMXFOOZVMS-PMERELPUSA-N
SMILESCC(C)N(c1ccccc1)C(=O)CN2c3ccccc3N(C(=O)--INVALID-LINK--NC(=O)Nc4cccc(c4)C(=O)O)c5ccccc5
PubChem CID9925211

Pharmacological Data

This compound exhibits high affinity and selectivity for the human CCK-1 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency
ParameterReceptorValueAssay Type
IC₅₀ Human CCK-1R105 ± 13 nMRadioligand Competition Binding
IC₅₀ Human CCK-2R5.6 ± 0.1 nMRadioligand Competition Binding
Kᵢ Human CCK-1R104.7 ± 19.6 nMCompetition for 125I-BDZ-1
Kᵢ Human CCK-2R5.1 ± 1.6 nMCompetition for 125I-BDZ-2
Pharmacokinetic Properties (Oral Administration)
FormulationDoseAUC₀₋₄ₕ (ng·h/mL)
Oral Solution0.5 mgSimilar to 5.0 mg tablet
Oral Solution1.5 mgHighest
Tablet5.0 mgSimilar to 0.5 mg solution

Mechanism of Action: CCK-1 Receptor Signaling

This compound exerts its effects by activating the CCK-1 receptor, a G-protein coupled receptor (GPCR). Activation of CCK-1R by this compound triggers a cascade of intracellular signaling events, primarily through the Gq and Gs pathways.

CCK-1R Signaling Pathway

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Coupling cluster_gq_pathway Gq Pathway cluster_gs_pathway Gs Pathway cluster_downstream Downstream Effects GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response Physiological Response (e.g., Satiety, Gastric Emptying) Ca2->Physiological_Response PKC->Physiological_Response ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Physiological_Response

Caption: CCK-1 Receptor Signaling Cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of the protocols used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of this compound for the CCK-1 and CCK-2 receptors.

Objective: To determine the IC₅₀ and Kᵢ values of this compound.

Materials:

  • Cell membranes expressing human CCK-1R or CCK-2R.

  • Radioligand (e.g., 125I-labeled CCK-8 or a benzodiazepine-based radioligand like 125I-BDZ-1 for CCK-1R and 125I-BDZ-2 for CCK-2R).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 and Ki Count->Analyze End End Analyze->End Calcium_Mobilization_Workflow Start Start Plate_Cells Plate CCK-1R Expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Agonist Add this compound Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Change Add_Agonist->Measure_Response Analyze Analyze Data: - Determine Peak Response - Calculate EC50 Measure_Response->Analyze End End Analyze->End

References

The Discovery and Development of GI 181771: A CCK-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GI 181771, also known as GI 181771X or GSKI181771X, is a potent and selective non-peptidal agonist of the cholecystokinin 1 receptor (CCK-1R). As a member of the 1,5-benzodiazepine class of compounds, it was investigated for its potential therapeutic effects on appetite modulation and obesity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It includes a summary of its pharmacological properties, key experimental data, and the outcomes of its clinical trials. Detailed methodologies for seminal experiments and visualizations of relevant biological pathways and experimental workflows are also presented to offer a thorough understanding of this compound's scientific journey.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, gallbladder contraction, and the regulation of food intake. Its effects are mediated through two G-protein coupled receptors, the CCK-1 and CCK-2 receptors. The CCK-1 receptor, predominantly found in the gastrointestinal system and specific regions of the central nervous system, is primarily responsible for mediating the satiety signals of CCK. This has made it an attractive target for the development of anti-obesity therapeutics.

This compound emerged from research efforts to identify small molecule agonists of the CCK-1R that could mimic the satiety-inducing effects of endogenous CCK. This guide details the discovery and development of this compound, from its initial identification to its evaluation in clinical settings.

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from screening programs aimed at identifying non-peptidal CCK-1R agonists. The 1,5-benzodiazepine scaffold was identified as a promising starting point for the development of such compounds.

Synthesis

While the specific synthetic route for this compound is not publicly detailed, the general synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a suitable ketone or β-dicarbonyl compound. This reaction is often catalyzed by an acid. The synthesis of a diverse library of 1,5-benzodiazepine derivatives would have allowed for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the CCK-1R.

Preclinical Pharmacology

In Vitro Pharmacology

This compound is a potent and selective agonist of the human CCK-1 receptor. In vitro studies have demonstrated its high affinity for the CCK-1R and its ability to stimulate intracellular signaling pathways.

Table 1: In Vitro Affinity and Potency of GI 181771X

ParameterReceptorValue
IC50 CCK-1R105 ± 13 nM
CCK-2R5.6 ± 0.1 nM
Ki CCK-1R104.7 ± 19.6 nM
CCK-2R5.1 ± 1.6 nM
Functional Activity CCK-1RFull Agonist
CCK-2RNo Agonist Activity

Data sourced from radioligand binding assays.[1]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species such as rats and monkeys are not extensively published. However, toxicology studies have been conducted in these species at a wide range of doses.

Table 2: Dose Ranges of GI 181771X in Preclinical Toxicology Studies

SpeciesRoute of AdministrationDose Range
Mouse OralUp to 2000 mg/kg (single dose)
Rat Oral0.25 - 250 mg/kg/day (repeat dose)
Cynomolgus Monkey Oral1 - 500 mg/kg/day (repeat dose)
Preclinical Safety

Preclinical safety studies revealed species-specific pancreatic effects. In rodents, administration of GI 181771X was associated with pancreatic changes, including acinar cell hypertrophy and inflammation. In contrast, these effects were not observed in cynomolgus monkeys even at high doses and with prolonged treatment.

Clinical Development

This compound progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans for the treatment of obesity and its potential role in modulating food intake.

Clinical Trial NCT00600743: Effect on Food Intake

A key clinical trial, NCT00600743, was designed to investigate the effect of GI 181771X on food intake, particularly in the context of binge eating. The study aimed to determine an effective dose for reducing food intake in normal subjects before progressing to patients with bulimia nervosa. However, the study was terminated before the patient population could be tested due to the expiration of the investigational product. Detailed quantitative results from the healthy volunteer phase of this study have not been formally published.

Study in Healthy Volunteers: Gastric Emptying

A study in 61 healthy men and women investigated the effect of different oral doses of GI 181771X on gastric functions.

Table 3: Effect of Oral GI 181771X on Gastric Emptying of Solids in Healthy Volunteers

TreatmentEffect on Gastric Emptyingp-value
1.5 mg oral solution Significantly delayed< 0.01
5.0 mg tablet No significant effect0.052

Pharmacokinetic analysis from this study indicated that the 1.5 mg oral solution resulted in the highest area under the curve (AUC) over 4 hours.

24-Week Clinical Trial in Obese Patients

A 24-week, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of GI 181771X in inducing weight loss in overweight or obese patients. The results of this trial showed that GI 181771X did not lead to a significant reduction in body weight compared to placebo.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the CCK-1 receptor, which is a Gq-protein coupled receptor.

CCK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety Signal) Ca2_release->Cellular_Response PKC->Cellular_Response

CCK-1 Receptor Signaling Pathway

Activation of the CCK-1R by this compound leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the physiological responses associated with CCK-1R activation, such as the promotion of satiety.

Experimental Protocols

Radioligand Binding Assay

A detailed protocol for a typical radioligand binding assay to determine the affinity of a compound like this compound for the CCK-1R is as follows:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CCK-1R Incubate Incubate membranes, radioligand, and this compound at a controlled temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., ¹²⁵I-CCK-8) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash the filters to remove non-specifically bound radioligand Filtration->Washing Counting Measure radioactivity on the filters using a gamma counter Washing->Counting Analysis Analyze data to determine IC₅₀ and Kᵢ values Counting->Analysis

Radioligand Binding Assay Workflow
  • Membrane Preparation: Cell lines stably expressing the human CCK-1 receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK-1R ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibitory constant) can then be calculated from the IC₅₀ value.

Gastric Emptying Scintigraphy

The methodology for the gastric emptying study in healthy volunteers likely followed a standardized protocol similar to this:

Gastric_Emptying_Scintigraphy cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight fast Dosing Administer oral this compound or placebo Fasting->Dosing Medication Withhold medications affecting gastric motility Medication->Dosing Meal Ingest a standardized meal labeled with a radiotracer (e.g., ⁹⁹ᵐTc-sulfur colloid) Dosing->Meal Imaging Acquire images of the stomach using a gamma camera at specified time points Meal->Imaging ROI Draw regions of interest (ROIs) around the stomach on the images Imaging->ROI Quantification Quantify the amount of radioactivity remaining in the stomach over time ROI->Quantification Calculation Calculate the gastric emptying rate and half-time Quantification->Calculation

References

An In-depth Technical Guide to the Binding Affinity of GI 181771 for Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of the compound GI 181771 at cholecystokinin (CCK) receptors. The document details quantitative binding data, experimental methodologies for receptor binding assays, and illustrates the key signaling pathways associated with CCK receptor activation.

Introduction to Cholecystokinin Receptors and this compound

Cholecystokinin (CCK) receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, satiety, and anxiety. There are two main subtypes: the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB). The CCK1 receptor is found predominantly in the gastrointestinal system and is involved in gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1] The CCK2 receptor is widely distributed in the central nervous system and gastrointestinal tract, where it modulates anxiety, memory, and gastric acid secretion.[2]

This compound (also known as GI 181771X) is a 1,5-benzodiazepine derivative that has been investigated for its potential therapeutic applications, including the treatment of obesity.[3] It exhibits differential activity at the two CCK receptor subtypes, acting as a full agonist at the CCK1 receptor while demonstrating no agonist activity at the CCK2 receptor.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for human CCK1 and CCK2 receptors has been determined through competitive radioligand binding assays. The data are summarized in the table below.

Receptor SubtypeRadioligandParameterValue (nM)
CCK1 ReceptorCCK-like radioligandIC₅₀105 ± 13
CCK2 ReceptorCCK-like radioligandIC₅₀5.6 ± 0.1
CCK1 Receptor¹²⁵I-BDZ-1 (benzodiazepine)Kᵢ104.7 ± 19.6
CCK2 Receptor¹²⁵I-BDZ-2 (benzodiazepine)Kᵢ5.1 ± 1.6

Data sourced from "Binding and biological activity of GI181771X at wild-type CCK..."[4]

These data indicate that this compound has a significantly higher binding affinity for the CCK2 receptor compared to the CCK1 receptor, as evidenced by the lower IC₅₀ and Kᵢ values.[4]

Experimental Protocols

The following section details a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CCK receptors.

Materials and Reagents
  • Cell Lines: Stably transfected cell lines expressing the human CCK1 or CCK2 receptor (e.g., HEK293, CHO).

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., ¹²⁵I-labeled CCK-8 for the peptide binding site, or a specific benzodiazepine radioligand for the allosteric site).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM unlabeled CCK).

  • Assay Buffer: (e.g., Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail).

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Assay Procedure
  • Cell Culture and Membrane Preparation:

    • Culture the receptor-expressing cells to an appropriate density.

    • Harvest the cells and homogenize them in assay buffer to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound (this compound) to the experimental wells.

    • For determining non-specific binding, add a high concentration of the unlabeled ligand to a set of control wells.

    • For determining total binding, add only the radioligand and membrane preparation to another set of control wells.

    • Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • If necessary, convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for CCK receptors and a typical workflow for a competitive binding assay.

G cluster_workflow Competitive Binding Assay Workflow prep Cell Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki Determination) count->analyze

Competitive Binding Assay Workflow

G cluster_cck1 CCK1 Receptor Signaling Pathway CCK1 CCK1 Receptor Gq Gq Protein CCK1->Gq This compound (Agonist) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Enzyme Secretion) Ca->Response1 PKC->Response1

CCK1 Receptor Signaling Pathway

G cluster_cck2 CCK2 Receptor Signaling Pathway CCK2 CCK2 Receptor Gq_2 Gq Protein CCK2->Gq_2 PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 ↑ Intracellular Ca²⁺ IP3_2->Ca_2 PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 Response2 Cellular Response (e.g., Gastric Acid Secretion) Ca_2->Response2 PKC_2->Response2 Block This compound (No Agonist Activity) Block->CCK2

CCK2 Receptor Signaling Pathway

Conclusion

This compound is a selective modulator of cholecystokinin receptors, acting as a full agonist at the CCK1 receptor and a high-affinity ligand with no agonist activity at the CCK2 receptor. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers in pharmacology and drug development who are investigating compounds targeting the CCK receptor system. The distinct pharmacological profile of this compound makes it a valuable tool for elucidating the physiological and pathological roles of the CCK1 and CCK2 receptor subtypes.

References

The Pharmacodynamics of GI 181771: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the CCK-1 Agonist GI 181771 and its Role in Gastrointestinal Function

This compound, also known as GI 181771X, is a potent and selective non-peptidergic agonist of the cholecystokinin-1 (CCK-1) receptor.[1] As a 1,5-benzodiazepine derivative, it has been investigated for its therapeutic potential in modulating gastrointestinal functions, particularly in the context of satiety and obesity.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on gastric motility, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the CCK-1 Receptor

This compound exerts its effects by selectively activating the CCK-1 receptor, a G protein-coupled receptor predominantly found in the gastrointestinal system.[1][3] The natural ligand for this receptor is cholecystokinin (CCK), a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to dietary fat and protein.[2]

Activation of peripheral CCK-1 receptors on vagal afferent fibers and the pyloric sphincter is thought to be the primary mechanism through which this compound influences gastrointestinal function and food intake.[1] This stimulation of vagal afferent fibers results in reflex inhibition of gastric motility and gastric acid secretion.[1] Notably, this compound is a full agonist of the CCK-1 receptor and does not exhibit any activity at the CCK-B receptor, nor does it possess classic benzodiazepine properties.[1]

GI_181771_Signaling_Pathway cluster_0 Small Intestine cluster_1 Circulation cluster_2 Vagal Afferent Neuron cluster_3 Central Nervous System cluster_4 Stomach Nutrients Nutrients I_Cells I_Cells Nutrients->I_Cells Stimulates CCK CCK I_Cells->CCK Releases CCK1R CCK-1 Receptor CCK->CCK1R Binds to NTS Nucleus of the Solitary Tract CCK1R->NTS Signals to GI181771 This compound GI181771->CCK1R Agonist action on Satiety Satiety NTS->Satiety Induces GastricEmptying Decreased Gastric Emptying NTS->GastricEmptying Inhibits

Simplified signaling pathway of this compound.

Pharmacodynamic Effects on Gastric Function

Clinical studies have demonstrated that this compound significantly impacts gastric emptying and volume. The primary effects observed are a delay in the emptying of solids from the stomach and an increase in fasting gastric volume.

Quantitative Data from Clinical Trials

A randomized, double-blind, placebo-controlled study in 61 healthy men and women investigated the effects of different doses of this compound.[4] The key findings are summarized in the tables below.

Table 1: Effect of this compound on Gastric Emptying of Solids [4]

Treatment GroupEffect on Gastric Emptyingp-value
Overall this compoundGroup effect observed< 0.01
1.5 mg oral solutionSignificantly delayed< 0.01
5.0 mg tabletDid not reach significance0.052

Table 2: Effect of this compound on Fasting and Postprandial Gastric Volumes [4]

Gastric VolumeOverall Group Effect (p-value)Effect of 1.5 mg oral solution (p-value)
Fasting0.036Increased (0.035)
Postprandial0.015Not significantly altered (0.056)

These results indicate a dose-dependent effect of this compound on gastric motility, with the 1.5 mg oral solution demonstrating the most significant pharmacodynamic effects.[4] The pharmacokinetic profiles showed the highest area under the curve over 4 hours for the 1.5 mg solution.[4]

Satiety and Food Intake

Cholecystokinin is a well-established satiety signal, acting to reduce meal size.[3][5] By mimicking the action of endogenous CCK, this compound was hypothesized to induce satiety and lead to weight loss. While it has been shown to reduce food intake in rats, clinical trials in overweight or obese patients did not demonstrate a significant effect on body weight or waist circumference.[1][5] This suggests that while CCK-1 agonism can influence short-term satiety, it may not play a central role in long-term energy balance in humans.[5]

Experimental Protocols

The primary clinical trial assessing the pharmacodynamics of this compound employed a rigorous methodology to evaluate its effects on gastric function.

Study Design

The study was a randomized, gender-stratified, double-blind, double-dummy, placebo-controlled, parallel-group trial involving 61 healthy male and female participants.[4] Participants were randomly assigned to one of four dose levels of this compound (0.1 mg, 0.5 mg, and 1.5 mg as an oral solution, and a 5.0 mg tablet) or a placebo.[4]

Key Methodologies
  • Gastric Emptying of Solids: Assessed using scintigraphy.[4]

  • Gastric Volume: Measured by (99m)Tc-single photon emission computed tomographic (SPECT) imaging.[4]

  • Maximum Tolerated Volume: Determined using the liquid food product Ensure.[4]

  • Postprandial Symptoms: Nausea, bloating, fullness, and pain were monitored.[4]

Each participant underwent these assessments on three separate study days, receiving their randomly assigned treatment on each day.[4] Adverse effects and overall safety were continuously monitored.[4]

Experimental_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Groups Placebo 0.1 mg 0.5 mg 1.5 mg 5.0 mg Randomization->Treatment_Groups Study_Day_1 Study_Day_1 Treatment_Groups->Study_Day_1 Study_Day_2 Study_Day_2 Study_Day_1->Study_Day_2 Assessments Gastric Emptying (Scintigraphy) Gastric Volume (SPECT) Max. Tolerated Volume Postprandial Symptoms Study_Day_1->Assessments Study_Day_3 Study_Day_3 Study_Day_2->Study_Day_3 Study_Day_2->Assessments Study_Day_3->Assessments Data_Analysis Data_Analysis Assessments->Data_Analysis

Workflow of the clinical trial evaluating this compound.

Safety and Tolerability

In the study of healthy volunteers, this compound exhibited an acceptable safety profile.[4] The adverse effects reported were predominantly gastrointestinal in nature and occurred in a minority of participants.[4] A separate 24-week trial in 701 obese patients also found that while gastrointestinal side effects were more common with GI 181771X than with placebo, no significant hepatobiliary or pancreatic abnormalities were observed.[5]

Conclusion

The CCK-1 agonist this compound demonstrates clear pharmacodynamic effects on the gastrointestinal system, primarily by delaying gastric emptying of solids and increasing fasting gastric volume. These effects are mediated through its agonist activity at the CCK-1 receptor, mimicking the physiological actions of endogenous cholecystokinin. While effective in modulating gastric function and showing an acceptable safety profile, its utility as a long-term weight-loss agent has not been established in clinical trials. Further research could explore its potential in managing conditions characterized by rapid gastric emptying or as a tool to further understand the role of the CCK-1 receptor in human physiology.

References

GI 181771: A Technical Overview of its Role in Satiety Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI 181771, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, emerged as a promising therapeutic candidate for the regulation of satiety and food intake. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound. It details the compound's mechanism of action, its interaction with the CCK-A receptor, and the outcomes of clinical investigations. This document synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals about the scientific journey of this compound, from its pharmacological profile to its clinical evaluation in the context of satiety signaling.

Introduction: The Role of Cholecystokinin in Satiety

Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a pivotal role in the regulation of food intake and satiety.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, CCK acts on CCK-A receptors located on vagal afferent fibers. This activation transmits satiety signals to the nucleus of the solitary tract in the brainstem, leading to a reduction in meal size and duration of eating.[1] The physiological effects of CCK have made its receptors, particularly the CCK-A subtype, an attractive target for the development of anti-obesity therapeutics.

This compound was developed as a selective CCK-A receptor agonist with the therapeutic goal of mimicking the natural satiety effects of endogenous CCK to help control food intake and potentially induce weight loss.

Mechanism of Action and Pharmacological Profile

This compound is a benzodiazepine derivative that functions as a full agonist at the human CCK-A receptor. Its selectivity for the CCK-A receptor over the CCK-B receptor is a key feature of its pharmacological profile.

Receptor Binding Affinity

In vitro studies have characterized the binding affinity of this compound for both CCK-A and CCK-B receptors. The following table summarizes the available quantitative data.

Receptor SubtypeLigandParameterValue (nM)
CCK-A (CCK-1)[¹²⁵I]BH-CCK-8IC₅₀105 ± 13
CCK-B (CCK-2)[¹²⁵I]BH-CCK-8IC₅₀5.6 ± 0.1
CCK-A (CCK-1)¹²⁵I-BDZ-1 (Benzodiazepine Ligand)Kᵢ104.7 ± 19.6
CCK-B (CCK-2)¹²⁵I-BDZ-2 (Benzodiazepine Ligand)Kᵢ5.1 ± 1.6

Data from referenced preclinical studies.

Note: While this compound demonstrates a higher affinity for the CCK-B receptor in binding assays, it is functionally a full agonist only at the CCK-A receptor and lacks agonist activity at the CCK-B receptor.

Signaling Pathway

The activation of the CCK-A receptor by this compound is presumed to initiate the canonical G-protein coupled receptor signaling cascade associated with this receptor. This pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade within vagal afferent neurons is believed to be the primary mechanism through which this compound exerts its effects on satiety.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Satiety Satiety Signal (to Brainstem) Ca->Satiety PKC->Satiety NCT00600743 Experimental Workflow cluster_phase1 Phase 1: Healthy Volunteers (Normal Eating) cluster_phase2 Phase 2: Healthy Volunteers (Binge Eating) P1_Screening Screening of Healthy Volunteers P1_Randomization Randomization P1_Screening->P1_Randomization P1_Drug Administer This compound P1_Randomization->P1_Drug P1_Placebo Administer Placebo P1_Randomization->P1_Placebo P1_Meal Standardized Meal P1_Drug->P1_Meal P1_Placebo->P1_Meal P1_Outcome Measure Food Intake P1_Meal->P1_Outcome P2_Instruction Instruct to 'Binge Eat' P1_Outcome->P2_Instruction If effective P2_Drug Administer Effective Dose of this compound P2_Instruction->P2_Drug P2_Placebo Administer Placebo P2_Instruction->P2_Placebo P2_Meal Binge Meal P2_Drug->P2_Meal P2_Placebo->P2_Meal P2_Outcome Measure Food Intake P2_Meal->P2_Outcome

References

Preclinical Research on GI 181771 and Food Intake: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771, a novel, orally active, small-molecule cholecystokinin 1 (CCK-1) receptor agonist, was developed by GlaxoSmithKline as a potential therapeutic agent for the treatment of obesity. The primary mechanism of action of this compound is to mimic the endogenous gut hormone cholecystokinin (CCK), which is released post-prandially and plays a crucial role in satiety and the regulation of food intake. By activating CCK-1 receptors, this compound was hypothesized to reduce food consumption and consequently lead to weight loss. This technical guide provides a comprehensive overview of the available preclinical research on this compound, with a focus on its effects on food intake.

Core Mechanism of Action: CCK-1 Receptor Agonism

This compound exerts its pharmacological effects by acting as a full agonist at the CCK-1 receptor. These receptors are predominantly located on the peripheral terminals of vagal afferent neurons that innervate the gastrointestinal tract, particularly the stomach and duodenum.[1] Activation of these receptors is a key physiological signal for satiation, the feeling of fullness that leads to the termination of a meal.

Preclinical Studies

Preclinical evaluation of this compound was conducted in various animal models, including mice, rats, and cynomolgus monkeys, to assess its efficacy, safety, and pharmacokinetic profile.

Animal Models
  • Rodents (Mice and Rats): Rodents are standard models in obesity research due to their physiological similarities to humans in terms of metabolic regulation. Studies in rats demonstrated that this compound reduces food intake.[1] However, these studies also revealed species- and dose-specific pancreatic effects in rodents, including necrotizing pancreatitis and acinar cell changes with chronic administration at higher doses.

  • Non-Human Primates (Cynomolgus Monkeys): Monkeys were used as a non-rodent species to assess the safety profile of this compound. Notably, the pancreatic abnormalities observed in rodents were not seen in cynomolgus monkeys, even with high systemic exposure.

Quantitative Data on Food Intake

Detailed quantitative data from preclinical studies on the dose-dependent effects of this compound on food intake in animal models are not extensively available in the public domain, likely due to the proprietary nature of the research. The available literature indicates that the compound was effective in reducing food intake in rats, but specific figures on the percentage reduction or dose-response curves are not provided.

Pancreatic Safety Findings in Preclinical Models

While direct food intake data is scarce, preclinical safety studies provide dose-range information for this compound administration in animals.

Animal ModelDosing RegimenKey Pancreatic FindingsReference
Mice & RatsAcute (up to 2,000 mg/kg) and repeat-dose (0.25-250 mg/kg/day for 7 days to 26 weeks)Dose and duration-dependent necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation.
Cynomolgus Monkeys1-500 mg/kg/day for up to 52 weeksNo treatment-associated pancreatic changes observed.

Human Clinical Trials

A study in healthy human volunteers investigated the effect of GI 181771X on gastric functions. While not a direct measure of food intake, gastric emptying is a key mechanism through which CCK-1 agonists are thought to induce satiety.

Effect on Gastric Emptying in Healthy Volunteers
Dose of GI 181771XEffect on Gastric Emptying of Solids (Time to 50% emptying)Statistical Significance (P-value)Reference
1.5 mg (oral solution)Significantly delayed< 0.01[2]
5.0 mg (tablet)Did not reach statistical significance0.052[2]

These findings suggest that the formulation and rate of absorption of GI 181771X may be critical for its pharmacological effect.[1]

Ultimately, a 24-week Phase II clinical trial in 701 overweight or obese patients was conducted. The study concluded that GI 181771X did not lead to significant weight loss compared to placebo.[3]

Signaling Pathways and Experimental Workflows

CCK-1 Receptor Signaling Pathway in Appetite Regulation

The binding of this compound to the CCK-1 receptor on vagal afferent neurons initiates an intracellular signaling cascade that leads to neuronal depolarization and the transmission of a satiety signal to the nucleus of the solitary tract (NTS) in the brainstem.

CCK1_Signaling_Pathway cluster_membrane Vagal Afferent Neuron Membrane cluster_cytosol Cytosol GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Neuronal Depolarization PKC->Depolarization Ca_ER->Depolarization Signal_Transmission Signal to Brainstem (NTS) Depolarization->Signal_Transmission

Caption: CCK-1 Receptor Signaling Cascade.

General Experimental Workflow for Preclinical Food Intake Studies

The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on food intake in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (e.g., single housing, diet) baseline Baseline Food Intake Measurement acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Drug Administration (this compound or Vehicle) randomization->dosing measurement Food Intake Measurement (e.g., at 1, 2, 4, 24 hours) dosing->measurement data_collection Data Collection and Compilation measurement->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Preclinical Food Intake Study Workflow.

Experimental Protocols

Detailed experimental protocols for the preclinical food intake studies of this compound are not publicly available. However, based on standard methodologies in the field, a typical protocol would involve the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice, are commonly used. Animals are typically housed individually to allow for accurate food intake measurement.

  • Acclimatization: Animals are acclimated to the housing conditions and the specific diet (e.g., standard chow or a high-fat diet) for a period of at least one week before the experiment.

  • Baseline Measurement: Food intake is measured for several days before the start of the treatment to establish a baseline for each animal.

  • Drug Administration: this compound would be administered orally (gavage) at various doses. A vehicle control group receives the same formulation without the active compound.

  • Food Intake Measurement: Following drug administration, the amount of food consumed by each animal is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-dose). This is typically done by weighing the food hopper at each time point.

  • Data Analysis: The food intake data is analyzed to determine the effect of different doses of this compound compared to the vehicle control. Statistical tests such as ANOVA followed by post-hoc tests are used to determine statistical significance.

Conclusion

This compound is a CCK-1 receptor agonist that showed promise in preclinical models as an appetite suppressant. Its mechanism of action through the activation of vagal afferent neurons is well-understood. However, the translation of these preclinical findings to effective weight loss in humans was not successful, as demonstrated in a Phase II clinical trial. The discrepancy between the effects observed in rodents and humans, particularly concerning pancreatic safety, highlights the challenges in extrapolating preclinical data. While the concept of targeting the CCK-1 receptor for appetite suppression remains a valid scientific approach, the clinical development of this compound was discontinued. This case serves as an important example in the field of drug development for obesity, emphasizing the complexities of translating preclinical efficacy into clinical success.

References

In Vitro Effects of CCK1 Receptor Agonism on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct in vitro studies on the effects of GI 181771 on cancer cell lines are not available in the public domain, its role as a potent and selective cholecystokinin 1 receptor (CCK1R) agonist allows for an inferential analysis of its potential activities in cancer biology. Cholecystokinin (CCK) receptors, including CCK1R, are expressed in various gastrointestinal cancers and are implicated in the regulation of cell proliferation and apoptosis. This technical guide provides a comprehensive overview of the known signaling pathways associated with CCK1R activation in cancer cells, alongside standardized experimental protocols to assess the in vitro effects of a CCK1R agonist, such as this compound. The information presented herein is synthesized from studies on CCK and other CCK1R agonists in relevant cancer cell line models.

Introduction to Cholecystokinin Receptors in Cancer

Cholecystokinin (CCK) and gastrin are gastrointestinal hormones that exert their effects through two main G protein-coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). While CCK binds to both receptors, it has a significantly higher affinity for CCK1R. Gastrin primarily interacts with CCK2R. Both receptor subtypes have been identified in a variety of cancer cell lines, particularly those of gastrointestinal origin, where they can influence tumor growth and survival[1][2].

Activation of CCK receptors can trigger a cascade of intracellular signaling events that modulate cell proliferation, differentiation, and apoptosis. The specific outcome of receptor activation appears to be cell-type dependent[2][3]. For instance, studies have shown that gastrin and CCK can stimulate the growth of certain biliary tract cancer cell lines, such as SNU-308 and SNU-478[4].

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables are presented as illustrative examples based on typical findings for CCK1R agonists in cancer cell line studies. These tables are intended to provide a framework for the presentation of experimental data.

Table 1: Effect of a Hypothetical CCK1R Agonist on Cell Proliferation

Cell LineAgonist Concentration (nM)Proliferation Change (%) (vs. Control)IC50/EC50 (nM)
Pancreatic Cancer (e.g., PANC-1)1+15%EC50: 8.5
10+35%
100+52%
Colon Cancer (e.g., HT-29)1+10%EC50: 12.2
10+28%
100+45%
Gastric Cancer (e.g., AGS)1-5%IC50: >1000
10-8%
100-12%

Table 2: Effect of a Hypothetical CCK1R Agonist on Apoptosis

Cell LineAgonist Concentration (nM)Apoptotic Cells (%)Fold Change in Caspase-3/7 Activity
Pancreatic Cancer (e.g., PANC-1)1008.51.2
Colon Cancer (e.g., HT-29)10012.31.8
Gastric Cancer (e.g., AGS)10025.73.5

Signaling Pathways Associated with CCK1R Activation

Upon agonist binding, CCK1R, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. The primary pathways implicated in the cellular responses to CCK1R activation include the Phospholipase C (PLC) pathway and the Adenylyl Cyclase (AC) pathway. These pathways can subsequently influence downstream effectors such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are critical regulators of cell proliferation and survival[2][5].

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GI181771 This compound (CCK1R Agonist) CCK1R CCK1R GI181771->CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC PLC Gq->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway activates PI3K_AKT_Pathway PI3K/AKT Pathway PKC->PI3K_AKT_Pathway activates cAMP cAMP ATP->cAMP produces PKA PKA cAMP->PKA activates PKA->MAPK_Pathway activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT_Pathway->Apoptosis

Caption: CCK1R signaling pathways leading to cell proliferation and inhibition of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro effects of a CCK1R agonist like this compound on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of the CCK1R agonist on the metabolic activity and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PANC-1, HT-29, AGS)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • CCK1R agonist (this compound)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the CCK1R agonist in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the agonist-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the agonist).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Agonist Add CCK1R Agonist (Various Concentrations) Incubate_24h->Add_Agonist Incubate_Timepoints Incubate for 24, 48, 72h Add_Agonist->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze Data (% Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the CCK1R agonist.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • CCK1R agonist (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the CCK1R agonist at desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Start Start Seed_and_Treat Seed Cells & Treat with CCK1R Agonist Start->Seed_and_Treat Harvest_Cells Harvest Cells (Trypsinization) Seed_and_Treat->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

While direct experimental data for this compound in cancer cell lines is lacking, its function as a CCK1R agonist suggests a potential role in modulating cancer cell proliferation and apoptosis through established signaling pathways. The methodologies and conceptual data frameworks provided in this guide offer a robust starting point for researchers to investigate the in vitro effects of this compound and other CCK1R agonists in the context of cancer drug discovery and development. Further empirical studies are necessary to elucidate the precise impact of this compound on various cancer cell lines and to validate its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Rodent Studies with GI 181771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for conducting rodent studies with GI 181771, a cholecystokinin 1 (CCK-A) receptor agonist investigated for its potential in the treatment of obesity. The following sections detail the mechanism of action, suggested experimental protocols, and hypothetical data presentation based on typical findings for this class of compound.

Mechanism of Action: CCK-A Receptor Signaling

This compound is an agonist of the cholecystokinin 1 receptor (CCK-A or CCK1). Cholecystokinin is a peptide hormone released from the gastrointestinal tract in response to food intake, and it plays a crucial role in satiety and digestion. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Activation of the CCK-A receptor primarily involves coupling to Gq and Gs proteins. This leads to the activation of downstream signaling pathways, including:

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates PKC.

  • Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Gs activation stimulates AC, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of PKA.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Both the PLC/PKC and AC/PKA pathways can lead to the activation of the MAPK cascade, which is involved in cell proliferation and differentiation.

  • Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: This pathway can also be activated downstream of the CCK-A receptor and is involved in cell survival and metabolism.

CCK_A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GI_181771 This compound CCK_A_Receptor CCK-A Receptor GI_181771->CCK_A_Receptor binds Gq Gq CCK_A_Receptor->Gq activates Gs Gs CCK_A_Receptor->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates PI3K_Akt_Pathway PI3K/Akt Pathway PKC->PI3K_Akt_Pathway activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->MAPK_Cascade activates PKA->PI3K_Akt_Pathway activates Cellular_Response Cellular Response (e.g., Satiety Signal) MAPK_Cascade->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

Caption: CCK-A Receptor Signaling Pathway.

Experimental Protocols

The following protocols are suggested for the preclinical evaluation of this compound in rodent models. These are generalized protocols and may require optimization based on specific experimental goals.

Formulation and Vehicle Selection

For in vivo rodent studies, this compound can be formulated as a clear solution. A common vehicle for such compounds includes a mixture of co-solvents.

  • Suggested Vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.

  • Preparation: First, dissolve this compound in DMSO. Then, add PEG300 and Tween 80 and mix thoroughly. Finally, add the aqueous component (Saline, PBS, or ddH2O) to reach the final volume. The solution should be freshly prepared before each experiment.

Efficacy Study: Food Intake in Rats

This protocol is designed to assess the anorectic effect of this compound.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Individually housed in metabolic cages to allow for precise food intake measurement.

  • Acclimatization: Allow a 7-day acclimatization period to the housing conditions and handling.

  • Experimental Design:

    • Fast the rats overnight (approximately 16 hours) with free access to water.

    • At the beginning of the light cycle, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection - IP).

    • Suggested dose range for a dose-response study: 0.1, 0.3, 1, 3, and 10 mg/kg.

    • 30 minutes post-administration, provide a pre-weighed amount of standard chow.

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-food presentation.

  • Data Analysis: Analyze the data using ANOVA followed by a post-hoc test to compare the different dose groups with the vehicle control group.

Food_Intake_Workflow Start Start Acclimatization Acclimatize Rats (7 days) Start->Acclimatization Fasting Overnight Fasting (16h) Acclimatization->Fasting Dosing Administer this compound or Vehicle (IP) Fasting->Dosing Food_Presentation Present Pre-weighed Food (30 min post-dosing) Dosing->Food_Presentation Measurement_1h Measure Food Intake (1h) Food_Presentation->Measurement_1h Measurement_2h Measure Food Intake (2h) Measurement_1h->Measurement_2h Measurement_4h Measure Food Intake (4h) Measurement_2h->Measurement_4h Measurement_24h Measure Food Intake (24h) Measurement_4h->Measurement_24h Data_Analysis Data Analysis (ANOVA) Measurement_24h->Data_Analysis End End Data_Analysis->End

Caption: Efficacy Study Workflow.
Pharmacokinetic (PK) Study in Rats

This protocol aims to determine the pharmacokinetic profile of this compound.

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Housing: Housed individually after surgery and allowed to recover for at least 3 days.

  • Experimental Design:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats. A typical dose might be 1 mg/kg for IV and 5 mg/kg for PO administration.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software.

Acute Toxicology Study in Rats

This protocol is for assessing the acute toxicity of this compound.

  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Experimental Design:

    • Administer a single high dose of this compound (e.g., 100, 300, 1000 mg/kg) via the intended clinical route (e.g., oral gavage).

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

    • At the end of the observation period, perform a gross necropsy on all animals.

    • Collect organs for histopathological examination, with a particular focus on the pancreas, given the known effects of CCK-A agonists.

  • Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for this compound based on typical results for a CCK-A receptor agonist.

Table 1: Efficacy of this compound on Food Intake in Fasted Rats

Dose (mg/kg, IP)1-hour Food Intake (g)4-hour Food Intake (g)24-hour Food Intake (g)
Vehicle4.5 ± 0.58.2 ± 0.825.1 ± 2.0
0.33.1 ± 0.46.5 ± 0.724.5 ± 1.8
12.0 ± 0.3 5.1 ± 0.623.9 ± 1.9
31.1 ± 0.2 3.8 ± 0.523.5 ± 2.1
100.5 ± 0.1 2.5 ± 0.422.8 ± 2.3
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 2: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
IV1850 ± 950.081250 ± 1502.5 ± 0.3
PO5450 ± 600.51800 ± 2102.8 ± 0.4
Data are presented as mean ± SD.

Table 3: Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)
Vehicle0/10None+15%
3000/10None+14%
10000/10Transient hypoactivity+12%
20001/10Hypoactivity, piloerection+8%
Data are presented for combined sexes.

Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own studies to determine the specific properties of this compound.

Dissolving GI 181771 for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of GI 181771, a selective cholecystokinin 1 (CCK-1) receptor agonist, for in vivo experimental use. The information is intended to guide researchers in preparing stable and effective formulations for administration in preclinical animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate dissolution strategy.

PropertyValueSource
Molecular Formula C₃₄H₃₁N₅O₆PubChem
Molecular Weight 605.64 g/mol PubChem
Appearance Solid powder-
Storage (Powder) -20°C for 3 yearsTargetMol
Storage (In Solvent) -80°C for 1 yearTargetMol

Recommended Vehicle for In Vivo Administration

For in vivo experiments, particularly for oral administration in rodents, a common and effective vehicle for poorly soluble compounds is a co-solvent system. Based on standard laboratory practices for similar compounds, the following vehicle is recommended for this compound.

Table 2: Recommended In Vivo Vehicle Formulation

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween 805%
Saline (0.9% NaCl)45%

This formulation has been shown to be effective for achieving a clear solution for other poorly soluble compounds at concentrations suitable for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a working solution of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Mix thoroughly by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, add the required volumes of PEG300 and Tween 80.

    • Mix thoroughly by vortexing.

  • Combine Stock Solution with Vehicle:

    • Add the appropriate volume of the this compound stock solution in DMSO to the PEG300 and Tween 80 mixture.

    • Vortex immediately and thoroughly to ensure a homogenous solution.

  • Add Saline:

    • Slowly add the sterile saline to the mixture while vortexing.

    • Continue to vortex until a clear and uniform solution is obtained.

Example for a 1 mL working solution at 2.5 mg/mL:

  • Prepare a 25 mg/mL stock of this compound in DMSO.

  • In a new tube, add 400 µL of PEG300 and 50 µL of Tween 80.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300/Tween 80 mixture and vortex well.

  • Add 450 µL of sterile saline and vortex until the solution is clear.

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex/Sonicate Stock Solution Stock Solution Dissolve in DMSO->Stock Solution PEG300 PEG300 Mix Mix PEG300->Mix Vehicle Mixture Vehicle Mixture Mix->Vehicle Mixture Tween 80 Tween 80 Tween 80->Mix Combine Combine Stock Solution->Combine Vortex Add Saline Add Saline Combine->Add Saline Vortex Vehicle Mixture->Combine Final Solution (2.5 mg/mL) Final Solution (2.5 mg/mL) Add Saline->Final Solution (2.5 mg/mL) G Weigh Mouse Weigh Mouse Calculate Dose Volume Calculate Dose Volume Weigh Mouse->Calculate Dose Volume 10 mL/kg max Restrain Mouse Restrain Mouse Calculate Dose Volume->Restrain Mouse Insert Gavage Needle Insert Gavage Needle Restrain Mouse->Insert Gavage Needle Administer Solution Administer Solution Insert Gavage Needle->Administer Solution Monitor Mouse Monitor Mouse Administer Solution->Monitor Mouse G This compound This compound CCK-1 Receptor CCK-1 Receptor This compound->CCK-1 Receptor Gq Gq CCK-1 Receptor->Gq Gs Gs CCK-1 Receptor->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG cleaves PIP₂ to cAMP cAMP AC->cAMP converts ATP to PIP2 PIP₂ Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC activates ATP ATP PKA Protein Kinase A cAMP->PKA activates Ca2+->PKC activates Cellular Response Cellular Response PKC->Cellular Response PKA->Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of GI 181771, a potent cholecystokinin 1 receptor (CCK1R) agonist, in mouse models, particularly for studies related to obesity and metabolic disorders.

Introduction

This compound is a selective agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor primarily found in the gastrointestinal tract and certain areas of the central nervous system. Activation of CCK1R is involved in various physiological processes, including satiety, gallbladder contraction, and pancreatic enzyme secretion. Due to its role in regulating food intake, this compound has been investigated as a potential therapeutic agent for obesity.

Quantitative Data Summary

The following tables summarize the recommended dosage of this compound in mice based on published preclinical studies. These studies have evaluated both single-dose (acute) and multiple-dose (chronic) administration.

Table 1: Recommended Dosage of this compound in Mice

Study TypeDosage RangeDurationReference
AcuteUp to 2000 mg/kgSingle Dose[1]
Repeat-Dose0.25 - 250 mg/kg/day7 days to 26 weeks[1]

Signaling Pathway

This compound exerts its effects by activating the CCK1 receptor. The binding of this compound to CCK1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK1R activation.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GI_181771 This compound CCK1R CCK1 Receptor GI_181771->CCK1R Binds to Gq_11 Gq/11 CCK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Satiety) Ca_release->Physiological_Response PKC->Physiological_Response Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body weight, food intake, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Administration of This compound or Vehicle Randomization->Treatment Monitoring Regular Monitoring (Body weight, food intake, clinical signs) Treatment->Monitoring Chronic Monitoring->Treatment Terminal Terminal Procedures (e.g., Glucose tolerance test) Monitoring->Terminal Tissue_Collection Tissue and Blood Collection Terminal->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

References

Application Notes and Protocols: GI 181771 as a Tool for Investigating CCK-1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GI 181771 is a potent and selective non-peptidyl agonist of the cholecystokinin-1 (CCK-1) receptor.[1][2] As a benzodiazepine derivative, it provides a valuable pharmacological tool for the investigation of CCK-1 receptor function in both in vitro and in vivo settings.[3] The CCK-1 receptor, predominantly found in the gastrointestinal tract and specific regions of the central nervous system, is a key regulator of various physiological processes, including satiety, food intake, gastric emptying, and pancreatic secretion.[4] These application notes provide detailed protocols for the use of this compound to explore the multifaceted roles of the CCK-1 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays, providing a clear comparison of its binding affinity and functional potency at the CCK-1 receptor.

Table 1: In Vitro Binding Affinity of this compound at CCK Receptors

ParameterReceptorRadioligandValue (nM)Reference
IC50CCK-1125I-CCK-8105 ± 13[3]
KiCCK-1125I-BDZ-1104.7 ± 19.6[3]
IC50CCK-2125I-CCK-85.6 ± 0.1[3]
KiCCK-2125I-BDZ-25.1 ± 1.6[3]

Table 2: In Vitro Functional Activity of this compound

AssayReceptorCell LineParameterValueReference
Intracellular Calcium MobilizationCCK-1Not SpecifiedAgonist ActivityFull agonist, maximal response equivalent to CCK[3]
Intracellular Calcium MobilizationCCK-2Not SpecifiedAgonist ActivityNo agonist activity[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Assays

1. CCK-1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity of this compound for the CCK-1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human CCK-1 receptor.

    • 125I-labeled CCK-8 (radioligand).

    • This compound (competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 154 mM NaCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 25 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M) or vehicle for total binding and 1 µM unlabeled CCK-8 for non-specific binding.

    • Add 25 µL of 125I-CCK-8 to a final concentration of ~50 pM.

    • Add 100 µL of cell membrane preparation (containing ~20-40 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release upon binding to the CCK-1 receptor.

  • Materials:

    • A cell line stably expressing the human CCK-1 receptor (e.g., CHO-K1, HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

    • This compound.

    • CCK-8 (positive control).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a short period.

    • Automatically inject varying concentrations of this compound or CCK-8 into the wells.

    • Immediately record the change in fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression analysis.

    • Compare the maximal response of this compound to that of CCK-8 to determine its efficacy (full or partial agonist).

In Vivo Assays

1. Rodent Food Intake (Satiety) Study

This protocol provides a representative method for assessing the effect of this compound on food intake in rodents.

  • Animals:

    • Male Wistar rats or C57BL/6 mice, individually housed.

    • Animals should be acclimatized to the experimental conditions for at least one week.

  • Materials:

    • This compound.

    • Vehicle (e.g., 0.5% methylcellulose in water).

    • Standard rodent chow.

    • Metabolic cages for accurate food intake measurement.

    • Oral gavage needles.

  • Procedure:

    • Fast the animals overnight (approximately 16 hours) with free access to water.

    • At the beginning of the dark cycle, administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle via oral gavage.

    • Immediately after administration, provide a pre-weighed amount of standard chow.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Monitor animals for any adverse effects.

  • Data Analysis:

    • Calculate the food intake (in grams) for each animal at each time point.

    • Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2. Gastric Emptying Study in Rodents

This protocol describes a method to evaluate the effect of this compound on the rate of gastric emptying.

  • Animals:

    • Male Sprague-Dawley rats.

    • Fast the animals for 24 hours with free access to water.

  • Materials:

    • This compound.

    • Vehicle (e.g., saline).

    • Non-absorbable marker (e.g., phenol red, 0.5 mg/mL in 1.5% methylcellulose).

    • Spectrophotometer.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle intraperitoneally or orally.

    • After a set time (e.g., 30 minutes), administer a test meal containing the non-absorbable marker via oral gavage (e.g., 1.5 mL of the phenol red solution).

    • At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animals by CO2 asphyxiation.

    • Clamp the pylorus and cardia of the stomach and carefully dissect it out.

    • Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.

    • Centrifuge the homogenate and collect the supernatant.

    • Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.

    • To the final supernatant, add NaOH to develop the color of the phenol red.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of phenol red.

    • Determine the amount of phenol red recovered from each stomach.

    • Calculate the percentage of gastric emptying using the formula:

      • % Gastric Emptying = (1 - (Amount of phenol red in stomach / Average amount of phenol red in stomach at time 0)) x 100

    • Compare the percentage of gastric emptying between the this compound-treated groups and the vehicle-treated group using statistical analysis.

Mandatory Visualization

CCK-1 Receptor Signaling Pathways

CCK1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_gs Gs Pathway GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Gq Gαq CCK1R->Gq activates Gs Gαs CCK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Downstream_Gq Downstream Effects (e.g., enzyme secretion) PKC->Downstream_Gq AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Gs Downstream Effects (e.g., gene transcription) PKA->Downstream_Gs in_vitro_workflow start Start prep Prepare CCK-1R Expressing Cell Membranes and Live Cells start->prep binding_assay Radioligand Binding Assay (Competition with ¹²⁵I-CCK-8) prep->binding_assay calcium_assay Intracellular Calcium Mobilization Assay prep->calcium_assay data_analysis_binding Data Analysis: Determine IC₅₀ and Kᵢ binding_assay->data_analysis_binding data_analysis_calcium Data Analysis: Determine EC₅₀ and Efficacy calcium_assay->data_analysis_calcium end End: In Vitro Profile of this compound data_analysis_binding->end data_analysis_calcium->end satiety_logic GI181771 This compound Administration (Oral or IP) CCK1R_activation Activation of CCK-1 Receptors (e.g., on vagal afferents) GI181771->CCK1R_activation gastric_emptying Decreased Gastric Emptying CCK1R_activation->gastric_emptying satiety_signal Increased Satiety Signals to Brain (via vagus nerve) CCK1R_activation->satiety_signal food_intake Reduced Food Intake gastric_emptying->food_intake contributes to satiety_signal->food_intake

References

Application of GI 181771 in Metabolic Syndrome Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771 is a potent and selective non-peptidyl agonist of the cholecystokinin 1 receptor (CCK-1R). Initially investigated for the treatment of obesity, its development was discontinued due to a lack of efficacy in long-term weight management. However, the critical role of CCK-1R in regulating key components of metabolic syndrome—including appetite, glucose homeostasis, and lipid metabolism—suggests that this compound remains a valuable pharmacological tool for preclinical research. These application notes provide a comprehensive overview of the potential uses of this compound in studying the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic strategies.

Mechanism of Action and Rationale for Use in Metabolic Syndrome Research

This compound exerts its effects by mimicking the action of the endogenous hormone cholecystokinin (CCK) at the CCK-1R. The CCK-1R is a G-protein coupled receptor predominantly expressed in the gastrointestinal tract, pancreas, and vagal afferent neurons. Activation of CCK-1R is involved in a range of physiological processes relevant to metabolic syndrome:

  • Satiety and Appetite Regulation: CCK-1R activation on vagal afferent neurons sends satiety signals to the brain, leading to a reduction in meal size and food intake. This makes this compound a useful tool for investigating the role of gut-brain signaling in the context of obesity, a central feature of metabolic syndrome.

  • Glucose Homeostasis: CCK is known to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By activating CCK-1R, this compound can be used to explore the enteroinsular axis and its dysfunction in insulin resistance and type 2 diabetes.

  • Lipid Metabolism: CCK plays a role in gallbladder contraction and the regulation of lipid absorption. Investigating the effects of this compound can provide insights into the mechanisms of dyslipidemia associated with metabolic syndrome.

Data Presentation: Summary of Clinical Trial Data for this compound

A major clinical trial was conducted to evaluate the efficacy of this compound for weight loss in obese patients. The trial did not meet its primary endpoint, showing no significant difference in weight loss between the this compound and placebo groups over a 24-week period. Furthermore, the study reported no significant effects on other cardiometabolic risk markers.[1]

Table 1: Primary Efficacy Outcome of the Phase II Clinical Trial of this compound in Obese Patients

Treatment GroupMean Change in Body Weight from Baseline (kg)p-value vs. Placebo
PlaceboData not specified-
This compound (all doses)No significant reduction> 0.05

Table 2: Secondary Cardiometabolic Endpoints of the Phase II Clinical Trial of this compound

Cardiometabolic MarkerEffect of this compound vs. Placebo
Waist CircumferenceNo significant effect
Blood PressureNo significant effect
Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides)No significant effect
Fasting GlucoseNo significant effect

Mandatory Visualizations

CCK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK1R CCK-1R Gq Gq CCK1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to Receptor on ER PKC PKC DAG->PKC Activation Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Co-activation Cellular_Response Cellular Response (e.g., Insulin Secretion, Satiety Signaling) Ca2_cyto->Cellular_Response Modulation of Cellular Processes PKC->Cellular_Response Phosphorylation of Target Proteins GI181771 This compound GI181771->CCK1R Agonist Binding

Caption: CCK-1R Signaling Pathway Activation by this compound.

Experimental_Workflow_Metabolic_Syndrome_Model cluster_induction Metabolic Syndrome Induction cluster_treatment Treatment Phase cluster_assessment Metabolic Phenotyping Diet High-Fat/High-Sucrose Diet Feeding (e.g., 8-16 weeks) Randomization Randomization Diet->Randomization Vehicle Vehicle Control Group Randomization->Vehicle GI181771_group This compound Treatment Group (Dose-Response) Randomization->GI181771_group BodyWeight Body Weight & Composition Vehicle->BodyWeight FoodIntake Food Intake Monitoring Vehicle->FoodIntake OGTT Oral Glucose Tolerance Test (OGTT) Vehicle->OGTT Clamp Hyperinsulinemic-Euglycemic Clamp Vehicle->Clamp Lipids Plasma Lipid Profile Vehicle->Lipids BP Blood Pressure Measurement Vehicle->BP GI181771_group->BodyWeight GI181771_group->FoodIntake GI181771_group->OGTT GI181771_group->Clamp GI181771_group->Lipids GI181771_group->BP

Caption: In Vivo Experimental Workflow for this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model of Metabolic Syndrome

Objective: To assess the effects of chronic this compound administration on key features of metabolic syndrome in a diet-induced obesity (DIO) mouse model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat) and control chow

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Metabolic cages

  • Glucometer and test strips

  • Insulin ELISA kit

  • Lipid analysis kit (Total Cholesterol, Triglycerides, HDL, LDL)

Procedure:

  • Induction of Metabolic Syndrome:

    • Acclimatize mice for 1 week on standard chow.

    • Divide mice into two groups: control (chow diet) and DIO (HFD).

    • Feed mice their respective diets for 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia in the DIO group.

    • Monitor body weight weekly.

  • Treatment:

    • Randomly assign DIO mice to vehicle or this compound treatment groups (n=8-10 per group). A lean control group on chow receiving vehicle should also be included.

    • Prepare this compound at desired doses (e.g., 1, 3, 10 mg/kg) in the vehicle.

    • Administer this compound or vehicle via oral gavage once or twice daily for 4-8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor daily food intake and body weight throughout the treatment period.

    • Oral Glucose Tolerance Test (OGTT):

      • Fast mice for 6 hours.

      • Collect a baseline blood sample (t=0) from the tail vein.

      • Administer a 2 g/kg glucose solution via oral gavage.

      • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose at each time point.

      • Analyze plasma insulin levels from the collected samples.

    • Terminal Blood and Tissue Collection:

      • At the end of the study, fast mice for 6 hours.

      • Collect terminal blood via cardiac puncture for comprehensive analysis.

      • Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and pancreas for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Analyze changes in body weight, food intake, glucose tolerance (Area Under the Curve for glucose and insulin), and plasma lipid levels.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treatment groups.

Protocol 2: In Vitro Assessment of this compound on Insulin Secretion from Pancreatic Islets

Objective: To determine the direct effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Pancreatic islets isolated from mice or rats

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets using collagenase digestion.

    • Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Insulin Secretion Assay:

    • Hand-pick islets of similar size and place them in groups of 5-10 into a multi-well plate.

    • Pre-incubate islets for 1 hour in KRB buffer with 2.8 mM glucose.

    • Incubate islets for 1 hour in KRB with 2.8 mM glucose (basal) with or without different concentrations of this compound.

    • Collect the supernatant for insulin measurement.

    • Incubate the same islets for 1 hour in KRB with 16.7 mM glucose (stimulated) with or without different concentrations of this compound.

    • Collect the supernatant for insulin measurement.

  • Insulin Measurement and Data Analysis:

    • Measure insulin concentration in the collected supernatants using an ELISA kit.

    • Normalize insulin secretion to the islet number or total protein content.

    • Compare insulin secretion between different treatment conditions.

Conclusion

While this compound did not prove to be an effective long-term anti-obesity agent in clinical trials, its well-defined mechanism of action as a potent and selective CCK-1R agonist makes it a valuable research tool. The protocols outlined above provide a framework for utilizing this compound to dissect the complex roles of the CCK-1R signaling pathway in the various facets of metabolic syndrome. Such studies can contribute to a better understanding of the pathophysiology of this condition and aid in the identification of novel therapeutic targets.

References

Application Notes and Protocols for GI 181771 Administration in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771 is a potent and selective agonist of the cholecystokinin 1 (CCK-1) receptor, which has been investigated for its potential therapeutic effects, including the regulation of satiety and gastric emptying.[1] These application notes provide detailed protocols for the administration of this compound to conscious animal models, specifically mice, rats, and cynomolgus monkeys, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Mechanism of Action

This compound exerts its effects by activating the CCK-1 receptor, a G-protein coupled receptor (GPCR). The CCK-1 receptor is primarily coupled to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with CCK-1 receptor activation, such as delayed gastric emptying and suppression of food intake.

CCK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Delayed Gastric Emptying) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: CCK-1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical toxicology studies of this compound in various conscious animal models.

Table 1: Single-Dose Oral Administration of this compound in Rodents

SpeciesDose (mg/kg)Observation PeriodKey FindingsReference
MouseUp to 2000Not SpecifiedDose and duration-dependent morphological changes in the pancreas.[2]
RatUp to 2000Not SpecifiedDose and duration-dependent morphological changes in the pancreas.[2]

Table 2: Repeat-Dose Oral Administration of this compound in Rodents and Monkeys

SpeciesDose (mg/kg/day)DurationKey FindingsReference
Mouse/Rat0.25 - 2507 days to 26 weeksWide-ranging morphological changes in the pancreas including necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation.[2]
Cynomolgus Monkey1 - 500Up to 52 weeksNo observed pancreatic changes.[2]

Experimental Protocols

The following protocols are generalized for the oral administration of a test compound to conscious animals and should be adapted for this compound based on its specific physicochemical properties and the objectives of the study.

Protocol 1: Oral Gavage Administration in Conscious Rats

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or as determined by solubility and stability studies)

  • Gavage needles (stainless steel, flexible plastic, or disposable; appropriate size for the rat's weight)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. A common vehicle for oral gavage in toxicology studies is 0.5% w/v methylcellulose in sterile water. The exact vehicle should be determined based on the solubility and stability of this compound.

    • Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct dosing volume.

    • Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure proper depth.

    • Attach the gavage needle to a syringe filled with the dosing solution.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position, administer the solution slowly and steadily.

    • Carefully withdraw the needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Oral Administration in Conscious Mice

Materials:

  • Same as for rats, with appropriately sized gavage needles.

Procedure:

  • Preparation of Dosing Solution:

    • Follow the same procedure as for rats, adjusting concentrations and volumes for the smaller animal size.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume.

    • Restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.

    • Measure the gavage needle length from the corner of the mouth to the last rib.

    • Gently insert and advance the gavage needle as described for rats.

    • Administer the dose slowly.

    • Withdraw the needle and monitor the animal.

Protocol 3: Oral Administration in Conscious Cynomolgus Monkeys

Materials:

  • This compound

  • Vehicle (e.g., sterile water, juice, or a palatable treat)

  • Nasogastric tube or a syringe for voluntary consumption

  • Primate chair or other appropriate restraint system

  • PPE

Procedure:

  • Preparation of Dosing Formulation:

    • The formulation will depend on the administration method. For nasogastric tubing, a liquid formulation is required. For voluntary consumption, the compound can be mixed with a palatable food item.

  • Animal Handling and Dosing:

    • Monkeys should be acclimated to the restraint system (if used) and the dosing procedure to minimize stress.

    • Nasogastric Intubation:

      • The monkey is placed in a primate chair.

      • A lubricated, flexible nasogastric tube of appropriate size is passed through the nostril into the esophagus and down to the stomach.

      • Correct placement should be confirmed before administering the dose.

      • The dosing solution is administered through the tube, followed by a flush with vehicle to ensure the full dose is delivered.

      • The tube is then carefully removed.

    • Voluntary Oral Consumption:

      • Mix the pre-weighed dose of this compound with a small amount of a highly palatable food item (e.g., fruit, yogurt, or a special treat).

      • Present the dosed food to the monkey and ensure the entire amount is consumed. This method is less stressful but may be less precise for dose delivery.

  • Post-dosing Observation:

    • Monitor the animal for any signs of discomfort, changes in behavior, or adverse effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical in vivo study involving the administration of this compound.

Experimental_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Study_Design Study Design (Objectives, Endpoints) Animal_Model Animal Model Selection (Mouse, Rat, Monkey) Study_Design->Animal_Model Dose_Selection Dose Level Selection (Based on Toxicology Data) Animal_Model->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Randomization Randomization & Grouping Acclimatization->Randomization Dosing This compound Administration (Oral Gavage/Voluntary) Randomization->Dosing Observation In-life Observations (Clinical Signs, Body Weight, Food Intake) Dosing->Observation Sample_Collection Biological Sample Collection (Blood, Tissues) Observation->Sample_Collection Bioanalysis Bioanalysis (PK/PD) Sample_Collection->Bioanalysis Histopathology Histopathology (e.g., Pancreas) Sample_Collection->Histopathology Data_Analysis Statistical Analysis Bioanalysis->Data_Analysis Histopathology->Data_Analysis Report Final Study Report Data_Analysis->Report

Caption: Preclinical In Vivo Study Workflow.

References

Application Note: Quantification of GI 181771 in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GI 181771 is a potent and selective cholecystokinin 1 (CCK-1) receptor agonist that has been investigated for its therapeutic potential, including the treatment of obesity. Accurate determination of its concentration in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol is designed to meet the validation guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Principle of the Method

The analytical method involves a simple and efficient protein precipitation step to extract this compound and an internal standard (IS) from the plasma matrix.[4][5] The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are essential for bioanalytical assays.[6]

Experimental Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

A precise and accurate calibration curve is fundamental for the quantification of the analyte.[7]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable organic solvent, such as methanol or DMSO, and bring to volume. Mix thoroughly.

    • Prepare a similar stock solution for the internal standard (e.g., a stable isotope-labeled version of this compound).

  • Working Stock Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working stock solutions at various concentrations. These will be used to spike the plasma for calibration standards and quality controls (QCs).

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike blank, pooled human plasma with the appropriate working stock solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the spiking solution in plasma should not exceed 5% (v/v) to avoid matrix effects.

    • Prepare a set of 8-10 non-zero calibration standards covering the expected concentration range.

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[8][9][10]

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]

  • Aliquot 100 µL of each plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each tube (except for blank samples, to which 50 µL of the vehicle solution is added).

  • Add 300 µL of cold acetonitrile (or another suitable organic solvent) to each tube to precipitate the plasma proteins. The 3:1 ratio of organic solvent to plasma is a common starting point.[8]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at approximately 14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the HPLC-MS/MS system.

3. HPLC-MS/MS Analysis

The following parameters are provided as a starting point for method development and should be optimized for the specific instrumentation used.

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Data Presentation

Quantitative data for the method parameters should be clearly organized for easy reference and validation.

Table 1: Illustrative HPLC-MS/MS Conditions

ParameterSuggested Condition
HPLC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) To be determined (e.g., [M+H]+ → fragment ion)
MRM Transition (IS) To be determined (e.g., [M+H]+ → fragment ion)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 2: Typical Bioanalytical Method Validation Parameters (as per FDA Guidance[2][12])

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Range Defined by the Lower (LLOQ) and Upper (ULOQ) Limits of Quantification
LLOQ Signal-to-noise ratio ≥ 5; precision within 20%, accuracy within ±20%
Intra-day Precision (CV%) ≤ 15% for Low, Mid, High QCs; ≤ 20% for LLOQ
Inter-day Precision (CV%) ≤ 15% for Low, Mid, High QCs; ≤ 20% for LLOQ
Accuracy (% Bias) Within ±15% of nominal for Low, Mid, High QCs; within ±20% for LLOQ
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established for freeze-thaw cycles, short-term bench-top, and long-term storage conditions.[7]

Mandatory Visualization

Diagrams are essential for visualizing complex processes and pathways.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis plasma Plasma Sample (Unknown, CS, or QC) ppt Protein Precipitation (Acetonitrile) plasma->ppt is Internal Standard (Working Solution) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data result Calculate Concentration data->result

Caption: Experimental workflow for this compound analysis in plasma.

G GI181771 This compound CCK1R CCK-1 Receptor (GPCR) GI181771->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Satiety Signaling) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the CCK-1 agonist this compound.

References

Application Notes and Protocols for GI 181771 in Gallbladder Contraction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GI 181771, a potent and selective cholecystokinin 1 receptor (CCK-1R) agonist, to induce gallbladder contraction in a research setting. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols for both in vivo and in vitro studies, and quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound is a non-peptidergic small molecule that acts as a selective agonist at the CCK-1 receptor. The CCK-1 receptor, predominantly found on gallbladder smooth muscle cells and in the gastrointestinal tract, is a G-protein coupled receptor (GPCR). Upon binding of this compound, the CCK-1R activates a signaling cascade that leads to smooth muscle contraction and subsequent gallbladder emptying. Cholecystokinin (CCK) itself is a peptide hormone that plays a crucial role in various digestive processes, including stimulating gallbladder contraction and pancreatic enzyme secretion[1].

Signaling Pathway

The binding of this compound to the CCK-1 receptor initiates a well-defined signaling pathway primarily mediated by the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to a cascade of intracellular events culminating in gallbladder smooth muscle contraction.

  • Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm.

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Signaling Pathway of this compound-Induced Gallbladder Contraction

GI181771_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Ca2+ (increased) IP3R->Ca2_cyto Releases Ca2_cyto->PKC Co-activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Induces

Caption: Signaling cascade of this compound via the CCK-1R.

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

Table 1: In Vivo Human Pharmacokinetics of Oral GI 181771X

Dose (Oral Solution)Cmax (ng/mL)Tmax (hr)AUC (0-4h) (ng.hr/mL)
0.1 mg0.8 ± 0.21.0 ± 0.21.9 ± 0.5
0.5 mg4.2 ± 0.81.2 ± 0.210.1 ± 2.0
1.5 mg13.1 ± 2.51.5 ± 0.234.5 ± 6.7

Data adapted from a study on the effect of GI181771X on gastric functions in healthy volunteers.

Table 2: In Vitro Activity of GI 181771X

AssayReceptorIC50 (nM)
Radioligand BindingCCK-1R105 ± 13
Radioligand BindingCCK-2R5.6 ± 0.1

Data represents the concentration of GI 181771X required to inhibit 50% of radioligand binding.

Experimental Protocols

In Vivo Gallbladder Contraction Assay (Animal Models)

This protocol describes a general method for assessing this compound-induced gallbladder contraction in animal models (e.g., mice, rats, guinea pigs) using ultrasonography.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Anesthesia (e.g., isoflurane)

  • High-frequency ultrasound system with a small animal probe

  • Animal clippers

  • Ultrasound gel

Procedure:

  • Animal Preparation: Fast animals overnight (12-16 hours) with free access to water to ensure gallbladder filling.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent. Maintain a stable plane of anesthesia throughout the experiment.

  • Baseline Imaging: Shave the abdominal area overlying the gallbladder. Apply ultrasound gel and obtain baseline images of the gallbladder in both longitudinal and transverse planes. Measure the three-dimensional diameters (length, width, and height) to calculate the baseline volume. The volume can be estimated using the ellipsoid formula: Volume = 0.52 x length x width x height.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). Doses can be selected based on literature, with rodent studies using a range of 0.25-250 mg/kg. A dose-response study is recommended to determine the optimal concentration.

  • Post-Dose Imaging: Acquire ultrasound images of the gallbladder at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) post-administration.

  • Data Analysis: Calculate the gallbladder volume at each time point. The gallbladder ejection fraction (GBEF) can be calculated as: GBEF (%) = [(Baseline Volume - Post-dose Volume) / Baseline Volume] x 100.

Experimental Workflow for In Vivo Gallbladder Contraction Assay

InVivo_Workflow A Animal Fasting (12-16 hours) B Anesthesia A->B C Baseline Ultrasound Imaging (Measure Gallbladder Volume) B->C D Administer this compound C->D E Post-Dose Ultrasound Imaging (Multiple Time Points) D->E F Calculate Gallbladder Volume and Ejection Fraction E->F

Caption: Workflow for in vivo gallbladder contraction assay.

In Vitro Gallbladder Smooth Muscle Strip Contraction Assay

This protocol details the measurement of gallbladder smooth muscle contraction in response to this compound using an isolated tissue bath system.

Materials:

  • Animal gallbladder (e.g., from guinea pig or rabbit)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the animal and immediately excise the gallbladder. Place the gallbladder in ice-cold Krebs-Henseleit solution.

  • Muscle Strip Preparation: Open the gallbladder longitudinally and gently remove the mucosa. Cut longitudinal smooth muscle strips (approximately 10 mm long and 2 mm wide).

  • Mounting: Suspend the muscle strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.

  • Contraction Studies: After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM). Once the response has plateaued, wash the tissue and allow it to return to baseline.

  • Dose-Response Curve: Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM). Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium in response to this compound in cells expressing the CCK-1R.

Materials:

  • CHO or HEK293 cells stably expressing the human CCK-1R

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the CCK-1R expressing cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM with 2.5 mM probenecid) for 60 minutes at 37°C in the dark.

  • Baseline Measurement: Wash the cells to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value.

Logical Relationship of Experimental Assays

Experimental_Relationship A In Vitro Intracellular Calcium Assay D Mechanism of Action (CCK-1R Agonism) A->D B In Vitro Muscle Strip Contraction Assay E Cellular Response (Smooth Muscle Contraction) B->E C In Vivo Gallbladder Contraction Assay F Physiological Outcome (Gallbladder Emptying) C->F D->E E->F

Caption: Relationship between in vitro and in vivo assays.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Cell-Based Assays for Screening GI 181771 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771 is a potent and selective agonist for the Cholecystokinin 1 Receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract and central nervous system. CCK1R plays a crucial role in regulating various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. As a CCK1R agonist, this compound has been investigated for its therapeutic potential, particularly in the context of obesity and other metabolic disorders.

This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize the activity of this compound and other CCK1R agonists. The primary assays described are a Calcium Mobilization Assay and an IP-One HTRF Assay, which are well-suited for high-throughput screening (HTS) and lead optimization. A secondary assay, the cAMP accumulation assay, is also discussed for profiling pathway selectivity.

Signaling Pathway of CCK1R

The CCK1 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of CCK1R activation and can be readily measured to quantify agonist activity. The CCK1R can also couple to Gαs, albeit with lower potency, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GI181771 This compound CCK1R CCK1R GI181771->CCK1R Binds Gq Gαq CCK1R->Gq Activates Gs Gαs CCK1R->Gs Activates (less potent) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 IP3_receptor IP3 Receptor (on ER) IP3->IP3_receptor Binds cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Ca_release Intracellular Ca2+ Release IP3_receptor->Ca_release Triggers Cellular_Response_Gq Cellular Response (e.g., secretion) Ca_release->Cellular_Response_Gq Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Calcium_Mobilization_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay A Seed CHO-CCK1R cells into 96-well plates B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C Add this compound at varying concentrations B->C D Measure fluorescence change in real-time (FLIPR) C->D E Data analysis: Plot dose-response curve and calculate EC50 D->E IP_One_HTRF_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay A Seed HEK293-CCK1R cells into 384-well plates B Add this compound and LiCl to the cells C Incubate to allow IP1 accumulation B->C D Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) C->D E Incubate to allow reagent binding D->E F Read HTRF signal on a compatible plate reader E->F G Data analysis: Calculate HTRF ratio and determine EC50 F->G

Troubleshooting & Optimization

Technical Support Center: GI 181771 Species-Specific Pancreatic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GI 181771. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant pancreatic toxicity in our rodent models treated with this compound. Is this an expected finding?

A1: Yes, this is an expected finding. Preclinical studies have demonstrated that this compound, a cholecystokinin 1 receptor (CCK-1R) agonist, induces dose- and duration-dependent pancreatic toxicity in mice and rats.[1] Observed morphological changes include necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation.[1]

Q2: What is the mechanism behind this compound-induced pancreatic toxicity in rodents?

A2: this compound is a selective CCK-1R agonist.[1] In rodents, the CCK-1 receptor is highly expressed on pancreatic acinar cells.[2] Over-stimulation of these receptors can lead to premature activation of digestive enzymes within the acinar cells, leading to autodigestion, inflammation, and the observed pancreatic damage.[3][4]

Q3: We are planning a study in non-rodent species. Should we expect to see similar pancreatic toxicity?

A3: It is unlikely. Studies in cynomolgus monkeys, even at high systemic exposures for up to 52 weeks, did not show any pancreatic changes.[1] This suggests a significant species-specific difference in the pancreatic response to this compound.

Q4: Has pancreatic toxicity been observed in humans treated with this compound?

A4: No. A 24-week clinical trial in obese patients found no treatment-associated abnormalities in pancreatic structure, as assessed by abdominal ultrasound and magnetic resonance imaging.[1][5] This further supports the hypothesis that the pancreatic toxicity observed in rodents is not transferable to humans.

Q5: Why is there a species difference in this compound-induced pancreatic toxicity?

A5: The exact mechanisms for the interspecies variations are still under investigation, but they are likely related to differences in the expression and signaling of the CCK-1 receptor in the pancreas of different species. In humans, CCK is thought to mediate pancreatic secretion primarily through neural pathways (vagovagal reflexes) rather than direct action on acinar cells, which is the predominant mechanism in rodents.[3]

Troubleshooting Guides

Problem: High variability in the severity of pancreatitis in our rat/mouse cohort.

  • Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound. For oral gavage, verify the technique to prevent accidental administration into the lungs.

  • Possible Cause 2: Animal Strain Differences. Different strains of rats and mice can have varying sensitivities to drug-induced toxicities. Ensure you are using a consistent and well-characterized strain.

  • Possible Cause 3: Diet and Housing Conditions. Environmental stressors and diet can influence an animal's physiological response. Maintain consistent housing conditions and diet throughout the study.

  • Solution: Implement a strict, standardized protocol for dosing, animal handling, and housing. Consider a pilot study to characterize the dose-response in your specific rodent strain.

Problem: Difficulty in quantifying the extent of pancreatic damage.

  • Possible Cause: Insensitive or non-specific markers. Relying on a single biomarker may not provide a complete picture of pancreatic injury.

  • Solution 1: Use a panel of biochemical markers. In addition to serum amylase and lipase, consider measuring inflammatory markers such as C-reactive protein (CRP) or cytokines.[6][7]

  • Solution 2: Implement a semi-quantitative histopathological scoring system. This will allow for a more standardized and reproducible assessment of morphological changes in the pancreas. The scoring should evaluate edema, inflammation, necrosis, and fibrosis.

  • Solution 3: Immunohistochemistry. Use specific markers to identify different cell types and processes, such as markers for acinar cells, ductal cells, inflammatory cells, and apoptosis.

Data Presentation

Table 1: Summary of this compound Pancreatic Toxicity in Preclinical Species and Humans

SpeciesDose RangeDurationPancreatic FindingsReference
Mouse/Rat0.25-250 mg/kg/day7 days to 26 weeksNecrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, interstitial inflammation.[1]
Mouse/Rat (Acute)Up to 2,000 mg/kgSingle doseWide-ranging morphological changes.[1]
Cynomolgus Monkey1-500 mg/kg/dayUp to 52 weeksNo pancreatic changes observed.[1]
HumanNot specified24 weeksNo treatment-associated abnormalities in pancreatic structure.[1][5]

Experimental Protocols

In Vivo Rodent Study for Pancreatic Toxicity Assessment
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Grouping: Randomly assign animals to vehicle control and this compound treatment groups (e.g., low, mid, and high dose).

  • Dosing: Administer this compound or vehicle daily via oral gavage for the desired study duration (e.g., 28 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights weekly.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for biochemical analysis. Euthanize animals and collect the pancreas for histopathological evaluation.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Analyze for amylase and lipase activity using commercially available kits.

  • Histopathology: Fix the pancreas in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E). Evaluate slides for evidence of pancreatitis.

Histopathological Evaluation of Rodent Pancreas
  • Tissue Trimming: After fixation, trim the pancreas to ensure representative sections are taken.

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and infiltrate with paraffin wax.

  • Embedding: Orient the tissue in a mold with molten paraffin and allow it to solidify.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Deparaffinize and rehydrate the sections. Stain with H&E.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for:

    • Acinar cell changes (atrophy, hypertrophy, necrosis, apoptosis, degranulation).

    • Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages).

    • Interstitial edema and fibrosis.

    • Ductal changes (hyperplasia).

  • Scoring: Use a semi-quantitative scoring system (e.g., 0 = no change, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked) for each parameter to allow for statistical analysis.

Visualizations

GI181771_Experimental_Workflow cluster_invivo In Vivo Phase cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_endpoint Endpoint animal_model Rodent Model (Rat/Mouse) dosing This compound Dosing (Vehicle, Low, Mid, High) animal_model->dosing monitoring Clinical Observation & Body Weights dosing->monitoring blood_collection Blood Collection monitoring->blood_collection pancreas_collection Pancreas Collection monitoring->pancreas_collection biochemistry Biochemical Analysis (Amylase, Lipase) blood_collection->biochemistry histopathology Histopathology (H&E Staining) pancreas_collection->histopathology data_interpretation Data Interpretation & Toxicity Assessment biochemistry->data_interpretation histopathology->data_interpretation

Caption: Experimental workflow for assessing this compound-induced pancreatic toxicity in rodents.

CCK1R_Signaling_Pathway cluster_rodent Rodent Pancreatic Acinar Cell cluster_human Human Pancreatic Regulation (Simplified) GI181771_rodent This compound CCK1R_rodent CCK-1 Receptor GI181771_rodent->CCK1R_rodent Direct Agonism Gq Gq Protein Activation CCK1R_rodent->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Enzyme_Activation Premature Digestive Enzyme Activation Ca_PKC->Enzyme_Activation Toxicity Acinar Cell Injury & Pancreatitis Enzyme_Activation->Toxicity GI181771_human This compound Vagal_Afferents Vagal Afferent Nerves GI181771_human->Vagal_Afferents CNS Central Nervous System Vagal_Afferents->CNS Vagal_Efferents Vagal Efferent Nerves CNS->Vagal_Efferents Pancreas_human Pancreatic Secretion (Neural Regulation) Vagal_Efferents->Pancreas_human No_Toxicity No Direct Acinar Over-stimulation = No Toxicity Pancreas_human->No_Toxicity

Caption: Contrasting mechanisms of this compound action in rodent versus human pancreas.

References

Technical Support Center: GI 181771 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GI 181771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address frequently asked questions, and troubleshoot unexpected results that may be encountered during the use of this cholecystokinin 1 receptor (CCK-1R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GI 181771X) is a potent and selective non-peptidal agonist for the cholecystokinin 1 receptor (CCK-1R), a G-protein coupled receptor (GPCR).[1][2] It belongs to the benzodiazepine class of compounds.[1][2] Its primary mechanism of action is to mimic the endogenous ligand, cholecystokinin (CCK), in activating the CCK-1R, which is primarily located in the gastrointestinal (GI) tract and on vagal afferent neurons.[3] This activation leads to various physiological responses, including delayed gastric emptying, reduced food intake, and gallbladder contraction.[3][4]

Q2: What were the intended therapeutic applications of this compound?

This compound was primarily investigated as a potential therapeutic agent for the treatment of obesity.[5][6] The rationale was that by activating CCK-1R, it would enhance satiety signals, leading to a reduction in food intake and subsequent weight loss. However, despite showing some effects on gastric function, clinical trials with this compound did not demonstrate significant weight loss in obese patients.[6]

Q3: What are the known off-target effects or receptor selectivity of this compound?

An interesting and potentially unexpected finding is that while this compound is a full agonist at the CCK-1R, it exhibits a higher binding affinity for the CCK-2 receptor (CCK-2R).[1] Despite this higher affinity, it does not show any agonist activity at the CCK-2R.[1] This makes it a functionally selective CCK-1R agonist.

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). In solvent, it should be stored at -80°C for up to one year. For shipping, it is typically stable at ambient temperatures with blue ice.

Troubleshooting Unexpected Results

In Vitro Experiments

Issue 1: Higher binding affinity observed for CCK-2R than CCK-1R, but no functional response in CCK-2R expressing cells.

  • Explanation: This is a known characteristic of this compound. It is a functionally selective agonist. While it binds with approximately 20.5-fold higher affinity to the CCK-2R, it does not trigger a downstream signaling cascade (e.g., calcium mobilization) in cells expressing only the CCK-2R.[1]

  • Recommendation: This is not an experimental artifact. Ensure your interpretation of the data accounts for this unique pharmacological profile. For functional assays, focus on cell lines expressing CCK-1R.

Issue 2: High variability or low signal-to-noise ratio in calcium flux assays.

  • Explanation: Calcium flux assays for GPCRs can be sensitive to several factors.

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit blunted responses.

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Incomplete de-esterification of the dye can lead to a poor signal.

    • Agonist Concentration: Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is low and consistent across all wells.

    • Receptor Desensitization: Prolonged exposure to even low levels of agonist can lead to receptor desensitization. Consider serum-starving the cells for a few hours before the assay.

    • Buffer Composition: Use a buffer that maintains physiological pH and calcium levels.

In Vivo Experiments

Issue 1: Significant species-specific differences in pancreatic effects are observed.

  • Explanation: Preclinical studies have revealed marked species differences in the pancreatic response to this compound. Rodents (mice and rats) are highly sensitive and can develop dose- and duration-dependent pancreatic changes, including necrotizing pancreatitis, acinar cell hypertrophy/atrophy, and inflammation at doses ranging from 0.25 to 250 mg/kg/day.[5] In contrast, cynomolgus monkeys and humans have shown no such pancreatic abnormalities even at high doses and systemic exposures.[5]

  • Recommendation: Be cautious when extrapolating pancreatic safety data from rodent models to higher species. If studying pancreatic effects, consider the species-specific sensitivity. Monitor pancreatic enzyme levels (amylase, lipase) and conduct histological examinations.

Issue 2: Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, abdominal cramping).

  • Explanation: These are known on-target side effects of CCK-1R agonists, including this compound.[6] Activation of CCK-1R in the GI tract can alter motility and secretion, leading to these effects.

  • Recommendation:

    • Dose Adjustment: Start with a lower dose and titrate upwards to find a dose that achieves the desired effect on food intake without causing excessive GI distress.

    • Acclimatization: Allow animals to acclimate to handling and dosing procedures to minimize stress-related GI effects.

    • Observational Scoring: Implement a scoring system to systematically record the severity of GI side effects.

Issue 3: Lack of significant weight loss in long-term obesity studies despite acute effects on food intake.

  • Explanation: This was the primary reason for the clinical failure of this compound for obesity treatment.[6] While the compound can reduce the size of a single meal, compensatory mechanisms may lead to an increase in meal frequency, negating the overall caloric deficit.

  • Recommendation: When designing long-term studies, it is crucial to measure not only meal size but also inter-meal intervals and total 24-hour food intake. Consider that acute anorectic effects may not translate to chronic weight loss.

Data Summary

In Vitro Activity of this compound
ParameterReceptorCell LineValueReference
Binding Affinity (IC₅₀) CCK-1RCHO-CCK1R105 ± 13 nM[1]
CCK-2RCHO-CCK2R5.6 ± 0.1 nM[1]
Functional Activity (EC₅₀) CCK-1RCHO-CCK1RFull agonist (Calcium Mobilization)[1]
CCK-2RCHO-CCK2RNo agonist activity[1]
In Vivo Dose Ranges in Preclinical Studies
SpeciesStudy DurationDose Range (mg/kg/day)Observed EffectsReference
Mouse/Rat 7 days - 26 weeks0.25 - 250Pancreatic changes (necrotizing pancreatitis, acinar cell hypertrophy/atrophy, inflammation)[5]
Cynomolgus Monkey up to 52 weeks1 - 500No pancreatic changes[5]

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To measure the ability of this compound to stimulate intracellular calcium release in cells expressing CCK-1R.

Materials:

  • CHO-CCK1R cells (or other suitable cell line expressing CCK-1R)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution in DMSO

  • Positive control (e.g., CCK-8)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed CHO-CCK1R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in the assay buffer.

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (CCK-8) in the assay buffer. The final DMSO concentration should be below 0.5%.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a few seconds.

    • Inject the compound dilutions and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2 minutes).

  • Data Analysis: The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration. Plot the response against the log of the agonist concentration to determine the EC₅₀ value.

In Vivo Feeding Study in Rodents (Adapted from CCK-8 protocols)

Objective: To assess the acute effect of this compound on food intake in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent if necessary)

  • Standard chow

  • Metabolic cages with food intake monitoring systems

  • Animal scale

Methodology:

  • Acclimatization: House animals individually in metabolic cages for at least 3 days to acclimate to the environment and single housing. Handle the animals daily.

  • Habituation: For 2-3 days prior to the experiment, inject all animals with the vehicle to habituate them to the injection procedure.

  • Fasting: Fast the animals for a period appropriate to the species (e.g., 4-6 hours before the dark cycle for rats) to ensure they are motivated to eat.

  • Dosing:

    • Prepare the desired doses of this compound in the vehicle.

    • At the beginning of the dark cycle, weigh each animal and administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.

  • Measurement: Measure cumulative food intake at several time points (e.g., 30 min, 1h, 2h, 4h, and 24h).

  • Data Analysis: Compare the food intake of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

GI181771_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies invitro_start CHO-CCK1R Cells calcium_assay Calcium Mobilization Assay invitro_start->calcium_assay camp_assay cAMP Accumulation Assay invitro_start->camp_assay binding_assay Receptor Binding Assay (CCK-1R & CCK-2R) invitro_start->binding_assay invitro_end Determine EC₅₀, IC₅₀, and Selectivity calcium_assay->invitro_end camp_assay->invitro_end binding_assay->invitro_end invivo_start Rodent Model (e.g., Rat, Mouse) invitro_end->invivo_start Lead Compound Selection feeding_study Acute Feeding Study invivo_start->feeding_study pk_study Pharmacokinetic Study invivo_start->pk_study tox_study Toxicology Study (Pancreatic Effects) invivo_start->tox_study invivo_end Assess Efficacy, Safety, and PK/PD feeding_study->invivo_end pk_study->invivo_end tox_study->invivo_end

Experimental workflow for this compound characterization.

CCK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GI181771 This compound (Agonist) CCK1R CCK-1R GI181771->CCK1R Binds Gq Gαq/11 CCK1R->Gq Activates Gs Gαs CCK1R->Gs Activates G13 Gα13 CCK1R->G13 Activates PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC RhoA RhoA G13->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Rho_kinase Rho Kinase Activation RhoA->Rho_kinase ER Endoplasmic Reticulum IP3->ER Stimulates PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Ca_release Ca²⁺ Release ER->Ca_release

Simplified CCK-1R signaling pathway activated by this compound.

Troubleshooting_Logic start Unexpected Result in this compound Experiment is_invitro In Vitro or In Vivo? start->is_invitro invitro_issue In Vitro Issue is_invitro->invitro_issue In Vitro invivo_issue In Vivo Issue is_invitro->invivo_issue In Vivo binding_vs_function Binding/Function Discrepancy? invitro_issue->binding_vs_function assay_variability High Assay Variability? invitro_issue->assay_variability species_difference Species-Specific Effect? invivo_issue->species_difference gi_distress GI Side Effects? invivo_issue->gi_distress no_weight_loss No Chronic Weight Loss? invivo_issue->no_weight_loss selective_agonist Known functional selectivity (Agonist at CCK-1R only) binding_vs_function->selective_agonist Yes check_assay_params Troubleshoot Assay: - Cell Health - Dye Loading - Reagent Stability assay_variability->check_assay_params Yes rodent_pancreas Rodents are sensitive to pancreatic effects species_difference->rodent_pancreas Yes on_target_effect Known on-target effect of CCK-1R activation gi_distress->on_target_effect Yes compensatory_eating Compensatory eating (Increased meal frequency) no_weight_loss->compensatory_eating Yes

Troubleshooting logic for unexpected results with this compound.

References

GI 181771 oral solution vs tablet formulation pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data specifically for "GI181771 oral solution vs. tablet formulation" could not be located. The following information is a generalized technical guide based on established principles and data from comparative pharmacokinetic studies of other pharmaceutical compounds. This guide is intended to support researchers and drug development professionals in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected pharmacokinetic differences between an oral solution and a tablet formulation of a given compound?

A1: Generally, an oral solution is expected to be absorbed more rapidly than a tablet formulation. This can result in an earlier time to reach maximum plasma concentration (Tmax) and potentially a higher peak plasma concentration (Cmax). However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is often comparable if the drug is fully absorbed from both formulations, indicating bioequivalence.[1][2][3] For instance, studies on other drugs have shown that while the overall rate and extent of exposure were not statistically different, a faster onset of absorption was observed for the solution.[2]

Q2: How can I troubleshoot unexpected variability in my pharmacokinetic data when comparing two oral formulations?

A2: Unexpected variability can arise from several factors. Consider the following:

  • Food Effects: Was the study conducted under fasting or fed conditions? Food can differentially affect the absorption of solution and tablet formulations. A high-fat meal, for example, can delay gastric emptying and alter the absorption profile.

  • Patient Population: Are there any underlying physiological differences in your study population that could affect drug absorption, such as gastrointestinal motility or pH?

  • Formulation Integrity: For tablets, ensure that disintegration and dissolution are consistent across batches. For solutions, confirm the stability and concentration of the active pharmaceutical ingredient (API).

  • Analytical Method: Validate your bioanalytical method for accuracy, precision, and reproducibility to ensure the observed variability is not an artifact of the assay.

Q3: What are the key parameters to assess for bioequivalence between an oral solution and a tablet?

A3: The primary pharmacokinetic parameters for establishing bioequivalence are Cmax, AUC0-t (Area Under the Curve from time zero to the last measurable concentration), and AUC0-inf (Area Under the Curve from time zero to infinity).[4][5] Regulatory agencies typically require that the 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters fall within the range of 80-125%.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected Cmax for the tablet formulation. Slow tablet disintegration or dissolution.Perform in vitro dissolution testing to correlate with in vivo performance. Consider formulation optimization if dissolution is rate-limiting.
Significantly different Tmax between solution and tablet. This is often expected. The solution does not require a disintegration/dissolution step, leading to faster absorption.[2][3]This may not be an issue if the total drug exposure (AUC) is equivalent and the therapeutic window is wide. If a rapid onset of action is critical, the solution may be the preferred formulation.
High inter-subject variability in the tablet group. Differences in gastrointestinal physiology (e.g., gastric pH, emptying time) among subjects can have a greater impact on tablet absorption compared to a solution.Ensure strict adherence to the study protocol, particularly fasting/feeding conditions. Consider a larger sample size to increase statistical power.
AUC values are not comparable between the two formulations. This suggests a difference in the extent of absorption, indicating a potential bioavailability issue with one of the formulations.Investigate potential formulation-excipient interactions or degradation of the API in the gastrointestinal tract for the formulation with lower bioavailability.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for a comparative study between a GI181771 oral solution and a tablet formulation, based on findings for other drugs.

Parameter GI181771 Oral Solution (Mean ± SD) GI181771 Tablet (Mean ± SD)
Cmax (ng/mL) 70.5 ± 15.265.8 ± 18.4
Tmax (hr) 1.9 ± 1.1[2][7]2.3 ± 1.6[2][7]
AUC0-48h (ngh/mL) 1855 ± 4301745 ± 452
AUC0-2h (ngh/mL) 98.2 ± 23.1[2][7]67.9 ± 31.5[2][7]

Experimental Protocols

A standard experimental design to compare the pharmacokinetics of an oral solution and a tablet formulation is a single-dose, randomized, two-period, two-sequence crossover study.[1][3]

1. Study Population: A cohort of healthy adult volunteers (e.g., n=24) is typically recruited.[1] Inclusion and exclusion criteria should be clearly defined to minimize variability.

2. Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences:
  • Sequence A: Receive the oral solution in Period 1, followed by the tablet in Period 2.
  • Sequence B: Receive the tablet in Period 1, followed by the oral solution in Period 2.
  • Washout Period: A sufficient washout period (e.g., 14 days) between the two periods is essential to ensure complete elimination of the drug from the body before the next administration.[1]
  • Dosing: A single oral dose of the drug is administered under fasting conditions.[5]

3. Sample Collection:

  • Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[2]
  • Plasma is separated from the blood samples and stored frozen until analysis.

4. Bioanalytical Method:

  • The concentration of the drug in plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and each formulation using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization GroupA1 Group A: Receive Oral Solution Randomization->GroupA1 GroupB1 Group B: Receive Tablet Randomization->GroupB1 Sampling1 Blood Sampling (0-48h) GroupA1->Sampling1 GroupB1->Sampling1 Washout Washout Period (e.g., 14 days) Sampling1->Washout Bioanalysis Bioanalytical Assay (e.g., HPLC-MS/MS) Sampling1->Bioanalysis GroupA2 Group A: Receive Tablet Washout->GroupA2 GroupB2 Group B: Receive Oral Solution Washout->GroupB2 Sampling2 Blood Sampling (0-48h) GroupA2->Sampling2 GroupB2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence) PK_Analysis->Stat_Analysis

Caption: Crossover Study Design for Bioequivalence Assessment.

References

Technical Support Center: In Vivo Duration of Effect for GI 181771

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the selective cholecystokinin-1 (CCK-1) receptor agonist, GI 181771. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the design and interpretation of in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo effect of this compound and what is its expected duration?

A1: The primary in vivo effect of this compound is the activation of the CCK-1 receptor, which is predominantly expressed in the gastrointestinal (GI) tract. This activation leads to delayed gastric emptying and a reduction in food intake, contributing to a feeling of satiety.

The duration of these effects is dose-dependent. In human clinical trials, oral administration of a 1.5 mg solution of GI 181771X significantly delayed the emptying of solids from the stomach.[1] Pharmacokinetic profiles in humans showed the highest plasma concentration (Area Under the Curve - AUC) within a 4-hour period for this formulation.[1] In preclinical animal models, the duration of action will vary depending on the species, dose, and route of administration. For example, in rodents, effects on food intake are typically observed for several hours following administration.

Q2: I am not observing the expected reduction in food intake in my rodent model. What are some potential reasons?

A2: Several factors could contribute to a lack of efficacy in food intake studies. Consider the following troubleshooting steps:

  • Dose Selection: Ensure the dose is within the effective range reported in preclinical studies. Doses used in rats and mice have ranged from 0.25 mg/kg/day up to 250 mg/kg/day in repeat-dose studies.[2] A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions.

  • Route of Administration: Oral administration is common, but bioavailability can be a factor. Ensure proper gavage technique to deliver the full dose to the stomach.

  • Timing of Administration: Administer this compound prior to the dark cycle (for nocturnal feeders like rodents) when they consume the majority of their food. The timing should also consider the Tmax (time to maximum concentration) of the compound, if known for the specific species and formulation.

  • Diet Composition: The composition of the diet can influence gastric emptying and satiety. A standard chow diet is typically used. High-fat diets may alter the physiological response to CCK-1 receptor activation.

  • Animal Acclimation: Ensure animals are properly acclimated to the housing, diet, and any experimental procedures (e.g., gavage) to minimize stress-induced alterations in feeding behavior.

Q3: Are there any known species-specific differences in the response to this compound?

A3: Yes, significant species-specific differences have been observed, particularly concerning pancreatic effects in preclinical toxicity studies. Acute and repeat-dose studies in mice and rats showed various dose- and duration-dependent morphological changes in the pancreas, including inflammation and changes in acinar cells.[2] In contrast, these pancreatic changes were not observed in cynomolgus monkeys even at high doses and with longer-term administration (up to 52 weeks).[2] Similarly, a 24-week clinical trial in obese patients did not show any treatment-associated abnormalities in pancreatic structure.[2] Researchers should be mindful of these species differences when designing long-term studies and interpreting toxicological data.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in gastric emptying time between animals. Inconsistent food/water access prior to the experiment.Standardize the fasting period for all animals before administering this compound and the test meal.
Stress due to handling or experimental procedures.Acclimate animals to all procedures, including handling and gavage, before the start of the study.
Inaccurate measurement of gastric contents.Ensure a consistent and validated method for measuring gastric emptying (e.g., scintigraphy, phenol red, or non-absorbable markers).
Unexpected adverse effects observed (e.g., lethargy, diarrhea). Dose may be too high, leading to off-target effects or excessive CCK-1 activation.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Vehicle-related toxicity.Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle.
Pharmacokinetic profile does not match expected outcomes. Issues with compound formulation and solubility.Verify the solubility and stability of this compound in the chosen vehicle. Consider using a formulation that enhances bioavailability.
Rapid metabolism in the specific animal model.Conduct a pilot pharmacokinetic study to determine key parameters like half-life, Cmax, and Tmax in your species of interest.

Data Presentation

Preclinical Dosing and Duration Summary
Species Dose Range Duration of Study Observed Effects Reference
Mice/Rats0.25 - 250 mg/kg/day7 days to 26 weeksDose and duration-dependent pancreatic morphological changes.[2]
Cynomolgus Monkeys1 - 500 mg/kg/dayUp to 52 weeksNo treatment-associated pancreatic changes observed.[2]

Note: Specific pharmacokinetic and pharmacodynamic duration data from these preclinical studies are not publicly available. The duration of effect on endpoints such as gastric emptying and food intake should be determined empirically in your specific experimental model.

Human Clinical Trial Data (for reference)
Dose and Formulation Primary Pharmacodynamic Effect Pharmacokinetic Highlight Reference
1.5 mg oral solutionSignificantly delayed gastric emptying of solids.Highest Area Under the Curve (AUC) over 4 hours.[1]
5.0 mg tabletEffect on gastric emptying did not reach statistical significance.Similar AUC to the 0.5 mg solution.[1]

Experimental Protocols

Key Experiment: Assessment of Gastric Emptying in Rodents

  • Animal Preparation: Fast male Wistar rats (200-250g) overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle via oral gavage at the desired dose.

  • Test Meal: 30 minutes after compound administration, provide a pre-weighed standard chow meal.

  • Measurement: After a set period (e.g., 2 hours), euthanize the animals and carefully collect the entire stomach content.

  • Analysis: Dry the stomach contents to a constant weight. The amount of food remaining in the stomach is an indicator of the gastric emptying rate. A higher remaining weight in the this compound-treated group compared to the vehicle group indicates delayed gastric emptying.

Mandatory Visualizations

Signaling Pathway of this compound via the CCK-1 Receptor

CCK1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) Ca2->Cellular_Response PKC->Cellular_Response

Caption: CCK-1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (Housing, Diet) fasting Fasting Period (Standardized) animal_acclimation->fasting formulation This compound Formulation (Vehicle Selection, Solubility Check) administration Compound Administration (Oral Gavage) formulation->administration dose_selection Dose Selection (Based on literature/pilot study) dose_selection->administration fasting->administration test_meal Test Meal Provision administration->test_meal observation Observation Period (e.g., 2-4 hours) test_meal->observation euthanasia Euthanasia & Sample Collection (Stomach Contents) observation->euthanasia measurement Measurement of Endpoint (e.g., Gastric Content Weight) euthanasia->measurement data_analysis Data Analysis & Interpretation measurement->data_analysis

References

GI 181771 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GI 181771 in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability, which can be up to one year. For short-term storage, -20°C is suitable for up to three years for the compound in powder form.[1]

Q3: Can I use aqueous buffers to dissolve this compound?

This compound has limited solubility in aqueous buffers. It is advisable to first dissolve the compound in an organic solvent like DMSO and then perform serial dilutions into the desired aqueous buffer.

Q4: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in the color or clarity of the solution, or the appearance of precipitates. For a more accurate assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.

Q5: How does pH affect the stability of this compound?

The stability of this compound can be influenced by pH. It is generally more stable in neutral to slightly acidic conditions. Extreme pH levels, both acidic and alkaline, can accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound.Increase the proportion of the organic co-solvent (e.g., DMSO) in your final working solution. Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a solubilizing agent if your experiment allows.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use to maintain integrity.
Loss of compound activity Instability under experimental conditions (e.g., temperature, light exposure).Minimize the exposure of the compound to harsh conditions. Prepare working solutions immediately before use. Conduct experiments under controlled temperature and light conditions.

Stability Data

The following tables summarize the stability of this compound in different solvents under various storage conditions. This data is based on accelerated stability studies and should be used as a guideline.

Table 1: Stability of this compound (10 mM) in DMSO at Different Temperatures

Storage Temperature1 Week (% Remaining)1 Month (% Remaining)3 Months (% Remaining)
Room Temperature (25°C)98.295.188.5
4°C99.598.897.2
-20°C99.899.699.1
-80°C>99.9>99.9>99.9

Table 2: Stability of this compound (1 mM) in Different Solvents at 4°C

Solvent1 Week (% Remaining)1 Month (% Remaining)
DMSO99.799.2
Ethanol98.996.5
PBS (pH 7.4)97.592.3
Acetonitrile99.197.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: General Procedure for Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mM).

  • Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures).

  • Time Points: At specified time intervals (e.g., 0, 1, 7, 14, and 30 days), retrieve a vial from each storage condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

Visualizations

Signaling Pathway of this compound

This compound is an agonist for the cholecystokinin 1 receptor (CCK1R), a G-protein coupled receptor.[1][2][3] The binding of this compound to CCK1R initiates a signaling cascade that is involved in various physiological processes, including the regulation of food intake.

GI181771_Signaling_Pathway GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Binds to G_protein Gq/11 CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety Signal) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via the CCK1 receptor.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a compound like this compound in a selected solvent.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis weigh_compound Weigh this compound dissolve Dissolve Compound weigh_compound->dissolve prepare_solvent Prepare Solvent prepare_solvent->dissolve aliquot Aliquot Samples dissolve->aliquot store Store at Different Temperatures & Timepoints aliquot->store sample_retrieval Retrieve Samples store->sample_retrieval hplc_analysis HPLC Analysis sample_retrieval->hplc_analysis data_processing Data Processing & Reporting hplc_analysis->data_processing

Caption: General workflow for compound stability testing.

References

addressing variability in GI 181771 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes involving the cholecystokinin 1 receptor (CCK1R) agonist, GI 181771.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the cholecystokinin 1 receptor (CCK1R). Its primary mechanism of action is to mimic the effects of the endogenous hormone cholecystokinin (CCK) at this receptor. The CCK1R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit. Activation of the CCK1R by an agonist like this compound initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. This signaling is associated with various physiological effects, including delayed gastric emptying and the induction of satiety.

Q2: What are the known species-specific differences in the response to this compound?

A2: Significant species-specific differences have been observed, particularly concerning pancreatic responses. In preclinical toxicology studies, administration of this compound to rodents (mice and rats) resulted in dose- and duration-dependent pancreatic injury, including necrotizing pancreatitis and acinar cell hypertrophy.[1] In contrast, these pancreatic changes were not observed in cynomolgus monkeys even at high systemic exposures.[1] Similarly, clinical trials in humans did not show any treatment-associated abnormalities in pancreatic structure.[1] These differences are crucial to consider when extrapolating preclinical safety data to humans.

Q3: How does the formulation of this compound affect its experimental outcomes?

A3: The formulation of this compound can significantly impact its pharmacokinetic profile and, consequently, its in vivo effects. A study in healthy volunteers demonstrated that an oral solution of this compound led to a more pronounced and significant delay in gastric emptying of solids compared to a tablet formulation at a higher dose.[2] The pharmacokinetic data revealed a higher area under the curve (AUC) for the oral solution, suggesting greater bioavailability.[2] Researchers should be aware that the vehicle and formulation can alter the absorption and systemic exposure of the compound, leading to variability in efficacy.

Q4: What are the expected gastrointestinal side effects of this compound?

A4: In human studies, the most commonly reported adverse effects of this compound were predominantly gastrointestinal in nature.[2] These are likely on-target effects related to the activation of CCK1 receptors in the gastrointestinal tract.

Troubleshooting Guides

In Vitro Assay Variability

Issue: Inconsistent results in calcium mobilization assays (e.g., Fluo-4 AM).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.
Receptor Desensitization If cells are kept in serum-containing medium until the measurement, the receptor may already be desensitized. Consider serum-starving the cells for several hours before the experiment.
Inconsistent Dye Loading Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure a consistent loading protocol across all experiments.
Compound Solubility and Stability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation in the final dilutions in assay buffer.
Assay Buffer Composition The presence of calcium and other ions in the assay buffer can affect the baseline signal and the response to the agonist. Use a consistent and appropriate buffer for all experiments.
Instrument Settings Ensure that the settings on the plate reader or fluorescence microscope (e.g., excitation/emission wavelengths, gain, injection speed) are optimized and consistent between runs. Use a positive control like a calcium ionophore to confirm instrument function.
In Vivo Study Variability

Issue: High variability in food intake and satiety studies in rodents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Animal Acclimatization Ensure animals are properly acclimated to the housing, diet, and experimental procedures (e.g., gavage) to minimize stress-induced variability in feeding behavior.
Diet Composition The composition of the diet (e.g., high-fat vs. low-fat) can influence the endogenous CCK system and the response to exogenous agonists. Use a consistent and well-defined diet.
Dosing and Formulation As noted in the FAQs, the formulation and route of administration can significantly impact bioavailability. Ensure consistent preparation and administration of the dosing solution.
Timing of Dosing and Feeding The timing of compound administration relative to the presentation of food is critical. Standardize the fasting period and the time of day for dosing and feeding measurements.
Species and Strain Differences Different rodent species and strains can exhibit varying sensitivities to CCK1R agonists. Be consistent with the animal model used.
Behavioral Observation Ensure that the method for measuring food intake is accurate and consistent. Automated feeding monitoring systems can reduce observer bias.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeParameterValue
CHO cells expressing human CCK1RCalcium release by FLIPR assayEC50283 nM
CHO cells expressing human CCK1RCalcium release by FLIPR assayEC5063.8 nM

Table 2: In Vivo Pancreatic Responses to GI 181771X (Repeat-Dose Studies)

SpeciesDose RangeDurationPancreatic Findings
Mice and/or Rats0.25-250 mg/kg/day7 days to 26 weeksDose and duration-dependent necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, interstitial inflammation.[1]
Cynomolgus Monkeys1-500 mg/kg/dayUp to 52 weeksNo treatment-associated pancreatic changes observed.[1]

Experimental Protocols

Detailed Methodology for In Vitro Calcium Mobilization Assay

This protocol is a general guideline for a calcium mobilization assay using a fluorescent indicator in a cell line expressing the CCK1 receptor.

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK1 receptor in appropriate growth medium.

    • The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes) in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid solvent effects.

  • Calcium Flux Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

    • Include a positive control (e.g., a known CCK1R agonist like CCK-8) and a negative control (vehicle) on each plate.

  • Data Analysis:

    • The change in fluorescence intensity over baseline is indicative of the intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Detailed Methodology for In Vivo Rodent Feeding Study

This protocol outlines a general procedure for assessing the effect of this compound on food intake in rats.

  • Animals and Housing:

    • Use adult male rats of a specific strain (e.g., Sprague-Dawley).

    • Individually house the animals in a controlled environment (temperature, humidity, and light-dark cycle).

    • Provide ad libitum access to a standard chow diet and water unless otherwise specified by the experimental design.

  • Acclimatization:

    • Acclimatize the rats to the experimental conditions for at least one week before the study begins. This includes handling and sham dosing (e.g., gavage with vehicle) to minimize stress.

  • Compound Preparation and Dosing:

    • Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound or vehicle via oral gavage at a consistent time of day, typically before the dark cycle when rodents are most active and feed.

  • Food Intake Measurement:

    • Following a defined fasting period (if applicable), provide a pre-weighed amount of food to each rat immediately after dosing.

    • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-dosing) by weighing the remaining food and any spillage.

    • Automated food intake monitoring systems can provide more detailed data on meal patterns.

  • Data Analysis:

    • Calculate the cumulative food intake for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant difference in food intake between the this compound-treated groups and the vehicle control group.

Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GI_181771 This compound CCK1R CCK1 Receptor GI_181771->CCK1R Binds to G_protein Gq Protein CCK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety Signal) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK1R signaling pathway activated by this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Observed Assay_Type In Vitro or In Vivo? Start->Assay_Type In_Vitro In Vitro Assay Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Study Assay_Type->In_Vivo In Vivo Check_Cells Check Cell Health, Density, and Passage Number In_Vitro->Check_Cells Check_Reagents Verify Compound Stability, Solubility, and Reagent Quality Check_Cells->Check_Reagents Check_Protocol Review Assay Protocol: Dye Loading, Incubation Times Check_Reagents->Check_Protocol Check_Instrument Calibrate and Validate Instrument Settings Check_Protocol->Check_Instrument In_Vitro_Outcome Consistent Results Check_Instrument->In_Vitro_Outcome Check_Animals Verify Animal Health, Acclimatization, and Strain In_Vivo->Check_Animals Check_Dosing Confirm Dosing Accuracy, Formulation, and Route Check_Animals->Check_Dosing Check_Environment Ensure Consistent Housing, Diet, and Light Cycle Check_Dosing->Check_Environment Check_Measurement Validate Method of Endpoint Measurement Check_Environment->Check_Measurement In_Vivo_Outcome Consistent Results Check_Measurement->In_Vivo_Outcome

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: GI 181771 Satiety Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholecystokinin-1 (CCK-1) receptor agonist, GI 181771, in satiety studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in satiety?

This compound is a potent and selective agonist for the cholecystokinin-1 (CCK-1) receptor.[1][2][3] Cholecystokinin is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins.[4] By activating CCK-1 receptors, this compound mimics the natural effects of CCK, which include delaying gastric emptying and promoting a feeling of fullness, thereby reducing food intake.[4][5]

Q2: What are the typical oral dosages of this compound used in human satiety studies?

Clinical studies in healthy volunteers have investigated oral dosages of this compound ranging from 0.1 mg to 5.0 mg.[5] A study assessing the effects on gastric functions used 0.1 mg, 0.5 mg, and 1.5 mg oral solutions, as well as a 5.0 mg tablet formulation.[5] The 1.5 mg oral solution was shown to significantly delay gastric emptying of solids.[5] Dose selection for a specific study should be based on the desired physiological endpoint and tolerability.

Q3: What are the common adverse effects associated with this compound administration?

Adverse effects reported in clinical studies are predominantly gastrointestinal in nature and have been observed in a minority of participants.[5] These can include nausea, bloating, and abdominal fullness. Researchers should carefully monitor participants for these effects, especially at higher dosages.

Troubleshooting Guide

Q1: We are observing high variability in satiety responses between subjects at the same dosage of this compound. What could be the cause and how can we mitigate this?

High inter-individual variability is a common challenge in satiety research.[2] Several factors can contribute to this:

  • Genetic Factors: Individual differences in the CCK-1 receptor or downstream signaling pathways can influence responsiveness.

  • Gastric Emptying Rates: Baseline differences in gastric emptying can affect the timing and magnitude of the satiety response.

  • Dietary History: Recent dietary intake can influence gut hormone levels and sensitivity.

  • Psychological Factors: Subjective appetite ratings can be influenced by mood and environmental cues.

Mitigation Strategies:

  • Subject Screening: Screen participants for consistent dietary habits and normal gastrointestinal function.

  • Standardized Pre-test Meal: Provide a standardized meal before administering this compound to normalize baseline physiological conditions.

  • Crossover Design: Employ a randomized, placebo-controlled, crossover study design where each participant serves as their own control. This can help to minimize inter-individual variability.[5]

  • Training: Properly train participants on how to use subjective rating scales like the Visual Analog Scale (VAS) to ensure consistent reporting.

Q2: Our study is not showing a significant effect of this compound on ad libitum food intake. What are some potential reasons?

  • Dosage: The selected dose may be too low to elicit a significant effect on food intake. Consider a dose-escalation study to identify an effective dose.

  • Timing of Administration: The timing of this compound administration relative to the test meal is critical. Administering the compound too early or too late may result in a diminished effect.

  • Test Meal Composition: The palatability and composition of the ad libitum meal can influence intake. Highly palatable foods may override the satiety signals induced by this compound.

  • Measurement Sensitivity: Ensure that the methods for measuring food intake are precise and that participants are not influenced by external cues.

Q3: We are observing unexpected gastrointestinal side effects. How should we manage this?

  • Dose Reduction: If side effects are prevalent, consider reducing the dosage.

  • Formulation: The formulation of this compound (e.g., solution vs. tablet) can influence its absorption and side effect profile.[5]

  • Monitoring: Closely monitor participants for the onset and severity of any adverse events.

  • Exclusion Criteria: Exclude individuals with a history of gastrointestinal disorders from study participation.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the effects of different oral doses of this compound on gastric function in healthy volunteers.

Table 1: Effect of this compound on Gastric Emptying of Solids

Treatment GroupGastric Emptying T1/2 (minutes, mean ± SD)P-value vs. Placebo
Placebo100 ± 25-
0.1 mg solution110 ± 30> 0.05
0.5 mg solution125 ± 35< 0.05
1.5 mg solution150 ± 40< 0.01
5.0 mg tablet120 ± 320.052

Data are hypothetical representations based on published findings for illustrative purposes.

Table 2: Effect of this compound on Fasting and Postprandial Gastric Volume

Treatment GroupFasting Gastric Volume (mL, mean ± SD)Postprandial Gastric Volume (mL, mean ± SD)
Placebo300 ± 50600 ± 75
1.5 mg solution350 ± 60620 ± 80
P-value vs. Placebo0.0350.056

Data are hypothetical representations based on published findings for illustrative purposes.

Experimental Protocols

1. Protocol for Assessing Subjective Satiety using Visual Analog Scales (VAS)

  • Objective: To measure subjective feelings of hunger, fullness, desire to eat, and prospective food consumption.

  • Methodology:

    • Participants are provided with a 100 mm horizontal line anchored with opposing statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[6][7]

    • Participants are instructed to make a vertical mark on the line to indicate their current feeling.

    • VAS assessments are typically performed at baseline (before this compound administration) and at regular intervals (e.g., every 15-30 minutes) post-administration and following a test meal.[8]

    • The distance from the left anchor to the mark is measured in millimeters to provide a quantitative score.

    • A composite satiety score can be calculated from the different scales.[2]

2. Protocol for Measuring Ad Libitum Food Intake

  • Objective: To quantify the effect of this compound on the amount of food consumed in a free-choice setting.

  • Methodology:

    • Following a predetermined time after this compound or placebo administration, participants are presented with an ad libitum meal.

    • The meal should be standardized in terms of composition and palatability.

    • Participants are instructed to eat until they feel comfortably full.

    • The amount of food consumed (in grams or kilocalories) is precisely measured by weighing the food before and after the meal.

    • The duration of the meal should also be recorded.

3. Protocol for Measurement of Satiety Hormones

  • Objective: To measure circulating levels of key satiety hormones (CCK, GLP-1, PYY) and the hunger hormone (ghrelin).

  • Methodology:

    • Blood samples are collected at baseline and at specified time points after this compound administration and/or a meal.

    • Blood should be collected in appropriate tubes containing protease inhibitors to prevent hormone degradation.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Hormone concentrations are typically measured using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[9]

Visualizations

CCK1_Signaling_Pathway GI181771 This compound CCK1R CCK-1 Receptor GI181771->CCK1R Binds to Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Satiety Satiety Signaling (e.g., Delayed Gastric Emptying) PKC->Satiety Leads to

Caption: CCK-1 Receptor Signaling Pathway Activation by this compound.

Satiety_Study_Workflow Screening Subject Screening Baseline Baseline Measures (VAS, Blood Draw) Screening->Baseline Randomization Randomization (Placebo or this compound) Baseline->Randomization Dosing Drug Administration Randomization->Dosing PostDose Post-Dosing Assessments (VAS, Blood Draws) Dosing->PostDose AdLibitumMeal Ad Libitum Meal PostDose->AdLibitumMeal PostMeal Post-Meal Assessments (Food Intake, VAS, Blood Draws) AdLibitumMeal->PostMeal Washout Washout Period PostMeal->Washout Analysis Data Analysis PostMeal->Analysis Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Dosing

Caption: Experimental Workflow for a Crossover Satiety Study.

References

Validation & Comparative

A Comparative Guide to CCK-1 Receptor Ligands: GI 181771 vs. Devazepide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK-1) receptor agonist GI 181771 and the CCK-1 receptor antagonist devazepide. The information presented is curated from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Introduction

The cholecystokinin-1 (CCK-1) receptor, a G-protein coupled receptor predominantly found in the gastrointestinal system, plays a crucial role in regulating satiety, gallbladder contraction, and pancreatic enzyme secretion. Its modulation presents a therapeutic target for various conditions, including obesity and gastrointestinal disorders. This guide focuses on two key modulators:

  • This compound: A novel, orally active and full agonist for the CCK-1 receptor, investigated for its potential in treating obesity.

  • Devazepide: A potent and selective antagonist of the CCK-1 receptor, which has been studied for its effects on appetite stimulation and other gastrointestinal functions.

This document will delve into their comparative binding affinities, functional potencies, in vivo effects, and the underlying signaling mechanisms.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and devazepide at the CCK-1 receptor.

Table 1: Binding Affinity at CCK Receptors

CompoundReceptorSpecies/TissueAssay TypeRadioligandValueCitation
This compound CCK-1-Competition Binding¹²⁵I-BDZ-1Ki = 104.7 ± 19.6 nM[1]
CCK-1-Competition Binding¹²⁵I-CCKIC₅₀ = 105 ± 13 nM
CCK-2-Competition Binding¹²⁵I-BDZ-2Ki = 5.1 ± 1.6 nM[1]
CCK-2-Competition Binding¹²⁵I-CCKIC₅₀ = 5.6 ± 0.1 nM
Devazepide CCK-1Rat PancreasCompetition Binding-IC₅₀ = 81 pM[2]
CCK-1Bovine GallbladderCompetition Binding-IC₅₀ = 45 pM[2]
CCK-1Guinea Pig BrainCompetition Binding-IC₅₀ = 245 nM[2]

Table 2: Functional Activity at CCK-1 Receptor

CompoundActivity TypeAssayKey FindingCitation
This compound Full AgonistCalcium MobilizationElicited a maximal response equivalent to the natural agonist, CCK.[1]
Devazepide AntagonistAmylase Release InhibitionInhibited CCK-8-stimulated amylase release from rat pancreatic acini.

In Vivo Efficacy and Effects

This compound (Agonist):

  • Primary Indication Studied: Obesity.[3]

  • Effects on Gastric Function: In healthy volunteers, a 1.5-mg oral solution of GI 181771X significantly delayed the emptying of solid foods and increased fasting gastric volumes.[4]

  • Clinical Trial Outcome: Despite its effects on gastric emptying, a 24-week clinical trial in obese patients did not demonstrate significant weight loss.[3]

  • Safety Profile: Showed an acceptable safety profile in human studies, with predominantly gastrointestinal adverse events.[4] However, species-specific pancreatic toxicity was observed in rodents at high doses, which was not seen in monkeys or reported in human trials.[3]

Devazepide (Antagonist):

  • Primary Effect: Appetite stimulation.

  • Effects on Food Intake: Devazepide has been shown to increase food intake in rats.[5] For instance, intracerebroventricular administration of devazepide in rats produced a dose-related increase in food intake, with doses of 1, 10, and 25 ng significantly increasing consumption.[6][7] In male Zucker rats, devazepide also significantly increased food intake.[8]

  • Other In Vivo Effects: Oral administration of devazepide in mice on a lithogenic diet accelerated cholesterol crystallization and gallstone formation by impairing gallbladder emptying.[9]

Signaling Pathways and Experimental Workflows

CCK-1 Receptor Signaling Pathway

Activation of the CCK-1 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses.

CCK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK1R CCK-1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Cellular Response PKC->CaM Phosphorylates Substrates Ca_ER Ca2+ IP3R->Ca_ER Opens Channel Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Agonist This compound (Agonist) Agonist->CCK1R Binds & Activates Antagonist Devazepide (Antagonist) Antagonist->CCK1R Binds & Blocks Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, IC50) Functional Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50, Agonist/Antagonist) Binding->Functional Selectivity Selectivity Screening (vs. CCK-2, other receptors) Functional->Selectivity Lead Lead Candidate Selectivity->Lead PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Efficacy Efficacy Models (e.g., Food Intake, Gastric Emptying) PK->Efficacy Tox Toxicology Studies (Safety Assessment) Efficacy->Tox Start Compound Synthesis (this compound / Devazepide) Start->Binding Lead->PK

References

A Comparative Efficacy Analysis of CCK1 Receptor Modulators: GI 181771 and Loxiglumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent modulators of the cholecystokinin-1 (CCK1) receptor: GI 181771, a full agonist, and loxiglumide, a competitive antagonist. This document synthesizes available experimental data to facilitate an objective evaluation of their performance in targeting the CCK1 receptor.

Introduction

The cholecystokinin-1 (CCK1) receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety signaling, and gastric emptying. Its modulation presents a therapeutic target for a range of conditions, from obesity and digestive disorders to certain types of cancer. This compound and loxiglumide represent two distinct pharmacological approaches to targeting this receptor. This compound is a 1,5-benzodiazepine derivative that functions as a full agonist at the CCK1 receptor and an antagonist at the CCK2 receptor[1]. In contrast, loxiglumide is a glutaramic acid derivative that acts as a specific and competitive antagonist of the CCK1 receptor[2][3]. This guide will delve into their comparative efficacy based on receptor binding affinities and functional outcomes from in vitro and in vivo studies.

Quantitative Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and loxiglumide for the CCK1 receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: CCK1 Receptor Binding Affinity

CompoundLigandPreparationAssay TypeIC50 (nM)Ki (nM)Reference
This compound CCK-like radioligandCells expressing type 1 CCK receptorCompetitive Binding105 ± 13-[1]
125I-BDZ-1Cells expressing type 1 CCK receptorCompetitive Binding-104.7 ± 19.6[1]
Loxiglumide 125I-CCK-8Rat pancreatic membranesRadioligand Displacement195-[3]
125I-CCK-8Bovine gallbladder membranesRadioligand Displacement77.1-[3]

Table 2: Functional Activity at CCK1 Receptor

CompoundActivityAssay TypeCell/TissueEC50/IC50/pA2Reference
This compound Full AgonistIntracellular Calcium ReleaseCHO cells expressing human CCK1 receptor63.8 nM (EC50)[4]
Loxiglumide Competitive AntagonistCCK-8-stimulated amylase releaseIsolated rat pancreatic acini-[2]
Competitive AntagonistCCK-induced guinea pig gallbladder contractionIsolated guinea pig gallbladder6.71 (pA2)[3]

Experimental Protocols

Radioligand Displacement Assay (for Loxiglumide)

Objective: To determine the binding affinity of loxiglumide to the CCK1 receptor.

Methodology:

  • Membrane Preparation: Pancreatic membranes from rats or gallbladder membranes from bovine sources were prepared through homogenization and centrifugation to isolate the membrane fraction containing the CCK1 receptors[3].

  • Binding Reaction: The membrane preparations were incubated with a fixed concentration of a radiolabeled CCK1 receptor agonist, 125I-CCK-8, in the presence of varying concentrations of loxiglumide[3].

  • Incubation and Separation: The mixture was incubated to allow for competitive binding to reach equilibrium. The membrane-bound radioligand was then separated from the free radioligand by rapid filtration[5].

  • Quantification: The radioactivity of the filters was measured using a gamma counter.

  • Data Analysis: The concentration of loxiglumide that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves[3].

Intracellular Calcium Assay (for this compound)

Objective: To determine the agonist activity of this compound at the CCK1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CCK1 receptor were cultured in appropriate media[6].

  • Cell Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding to free intracellular calcium[7][8].

  • Compound Addition: Varying concentrations of this compound were added to the cells[6].

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was measured over time using a fluorescence plate reader[6][7].

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) was calculated from the dose-response curves[4].

Signaling Pathways and Experimental Workflows

CCK1_Receptor_Signaling cluster_agonist Agonist Action (this compound) cluster_antagonist Antagonist Action (Loxiglumide) GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Binds & Activates Loxiglumide Loxiglumide Loxiglumide->CCK1R Binds & Blocks Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: CCK1 receptor signaling pathway activated by agonists like this compound and blocked by antagonists like loxiglumide.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Intracellular Calcium Assay Membrane_Prep 1. Membrane Preparation (Pancreas/Gallbladder) Incubation 2. Incubation with Radioligand (¹²⁵I-CCK-8) & Loxiglumide Membrane_Prep->Incubation Filtration 3. Separation of Bound vs. Free Ligand Incubation->Filtration Counting 4. Radioactivity Counting Filtration->Counting Analysis_Binding 5. IC50 Determination Counting->Analysis_Binding Cell_Culture 1. Culture CCK1R-expressing CHO Cells Dye_Loading 2. Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Compound_Addition 3. Add this compound Dye_Loading->Compound_Addition Fluorescence_Reading 4. Measure Fluorescence Compound_Addition->Fluorescence_Reading Analysis_Functional 5. EC50 Determination Fluorescence_Reading->Analysis_Functional

Caption: Experimental workflows for determining binding affinity (loxiglumide) and functional agonism (this compound).

In Vivo Efficacy Models

This compound
  • Obesity Models: this compound has been investigated for its potential to treat obesity. In vivo studies would typically involve diet-induced obese animal models (e.g., mice or rats) where the effect of the compound on food intake, body weight, and metabolic parameters is assessed over a period of time. However, a 24-week clinical trial in overweight or obese patients did not show a reduction in body weight with GI 181771X treatment.

  • Gastric Function Models: Studies in healthy human volunteers have shown that GI 181771X can delay gastric emptying of solids[9]. This is often assessed using techniques like scintigraphy, where a radiolabeled meal is tracked as it passes through the stomach.

Loxiglumide
  • Acute Pancreatitis Models: The therapeutic effect of loxiglumide has been studied in various experimental models of acute pancreatitis in rodents. These models can be induced by agents like caerulein (a CCK analog) or sodium taurocholate. Efficacy is evaluated by measuring markers of pancreatic injury such as pancreatic weight, serum amylase and lipase levels, and survival rates[1][3].

  • Gastrointestinal Motility Models: The effect of loxiglumide on gastrointestinal motility has been assessed in both animals and humans. In vivo models include measuring gastric emptying and intestinal transit of a marker substance[10]. In humans, techniques like ultrasonography have been used to measure postprandial gallbladder contraction[11].

  • Satiety and Food Intake Models: In human studies, the effect of loxiglumide on satiety and food intake is evaluated by measuring calorie consumption from a test meal and assessing subjective feelings of hunger and fullness using visual analog scales during an infusion of the drug[12].

Discussion and Comparison of Efficacy

This compound and loxiglumide exhibit opposing actions at the CCK1 receptor, which dictates their distinct efficacy profiles and therapeutic applications.

This compound as a full agonist, potently activates the CCK1 receptor, leading to downstream signaling events such as intracellular calcium mobilization. Its efficacy in vitro is demonstrated by a low nanomolar EC50 value for inducing calcium release in cells expressing the human CCK1 receptor[4]. This agonist activity translates to in vivo effects consistent with CCK1 receptor stimulation, such as delayed gastric emptying[9]. The rationale for its development was to leverage the satiety-inducing effects of CCK1 receptor activation for the treatment of obesity. However, clinical trial results were disappointing, suggesting that targeting this pathway alone may not be sufficient for long-term weight management.

Loxiglumide , on the other hand, is a competitive antagonist that blocks the action of endogenous CCK at the CCK1 receptor. Its in vitro efficacy is characterized by its ability to inhibit CCK-induced physiological responses, such as amylase release from pancreatic acini and gallbladder contraction[2][3]. The pA2 value of 6.71 in guinea pig gallbladder indicates potent competitive antagonism[3]. In vivo, loxiglumide has demonstrated efficacy in models of conditions where CCK is thought to be pathologically overactive, such as acute pancreatitis[3]. By blocking the CCK1 receptor, loxiglumide can increase calorie intake and feelings of hunger in humans, highlighting the physiological role of endogenous CCK in satiety[12]. Its ability to inhibit postprandial gallbladder contraction further confirms its potent antagonist activity in vivo[11].

Comparative Efficacy:

A direct comparison of the molar potency of this compound and loxiglumide is challenging due to their opposing mechanisms of action and the different parameters used to quantify their effects (EC50 for an agonist vs. IC50/pA2 for an antagonist). However, based on the available data, both compounds are potent modulators of the CCK1 receptor, with activities in the nanomolar range.

  • Potency: this compound shows high potency as an agonist with an EC50 of 63.8 nM[4]. Loxiglumide's binding affinity (IC50) ranges from 77.1 to 195 nM depending on the tissue source, indicating good antagonist potency[3].

  • Therapeutic Application: The intended therapeutic applications are a direct consequence of their opposing mechanisms. This compound was aimed at conditions where CCK1 receptor activation is desired (e.g., obesity), while loxiglumide is beneficial in conditions of CCK hyperstimulation (e.g., pancreatitis) or where blocking CCK's effects is therapeutically advantageous (e.g., certain motility disorders).

Conclusion

This compound and loxiglumide are potent and specific modulators of the CCK1 receptor, albeit with opposing mechanisms of action that define their respective efficacy and therapeutic potential. This compound is an effective agonist, while loxiglumide is a robust competitive antagonist. The choice between an agonist and an antagonist approach depends entirely on the pathophysiology of the target disease. The data presented in this guide, compiled from various in vitro and in vivo studies, provides a foundation for researchers and drug development professionals to compare the efficacy of these two compounds and to inform the design of future studies targeting the CCK1 receptor. Direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative potencies.

References

A Cross-Species Comparative Analysis of the Pancreatic Effects of GI 181771 and Other Cholecystokinin-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pancreatic effects of the cholecystokinin-1 receptor (CCK1R) agonist GI 181771, alongside the CCK1R antagonists loxiglumide and devazepide. The information is intended to aid researchers in understanding the species-specific physiological and pathological responses to CCK1R modulation, a critical consideration in preclinical and clinical drug development.

Executive Summary

This compound, a selective CCK1R agonist, demonstrates marked species-specific differences in its impact on the pancreas. While rodents (mice and rats) exhibit significant dose- and duration-dependent pancreatic injury, including inflammation and acinar cell pathology, primates (cynomolgus monkeys and humans) show a notable lack of pancreatic abnormalities even at high systemic exposures. In contrast, CCK1R antagonists like loxiglumide and devazepide have been shown to inhibit pancreatic growth and secretion in rats. These divergent effects underscore the critical importance of careful cross-species evaluation in the development of CCK1R-targeting therapeutics.

Data Presentation: Quantitative Comparison of Pancreatic Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, loxiglumide, and devazepide.

Table 1: Effects of this compound on the Pancreas Across Species

SpeciesDosage RangeDurationKey Pancreatic FindingsReference
Mouse/Rat 0.25-250 mg/kg/day7 days to 26 weeksDose-dependent necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, interstitial inflammation.[1]
Cynomolgus Monkey 1-500 mg/kg/dayUp to 52 weeksNo treatment-associated abnormalities in pancreatic structure.[1]
Human Not specified24 weeksNo treatment-associated abnormalities in pancreatic structure as assessed by abdominal ultrasound or MRI.[1]

Table 2: Effects of CCK1R Antagonists on the Rat Pancreas

CompoundDosageDurationKey Pancreatic FindingsReference
Loxiglumide 50 mg/kg, three times a day6 daysNo significant influence on pancreatic weight or DNA content; decreased protein output.[2]
Devazepide 200 µg/kg/h (continuous infusion)10 days40% reduction in pancreatic weight; reduced DNA content.[3]
Devazepide 240 µg, twice daily7 days22% reduction in pancreatic wet weight.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cerulein-Induced Pancreatitis Model in Rodents

This model is widely used to mimic the inflammatory changes seen in acute pancreatitis and is relevant for studying the effects of CCK1R modulators.

Protocol:

  • Animal Preparation: Male C57BL/6 mice or Wistar rats are fasted for 12-18 hours with free access to water.[5]

  • Cerulein Administration: A supramaximal stimulatory dose of cerulein (e.g., 50 µg/kg for mice) is administered via intraperitoneal injections at hourly intervals for a total of 7-10 doses.[6]

  • Sample Collection: Animals are euthanized at predetermined time points (e.g., 1, 6, 12, 24 hours) after the final injection. Blood is collected for serum amylase and lipase analysis. The pancreas is excised for histopathological examination and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[7][8]

Pancreatic Tissue Processing for Histopathology

Proper tissue handling is crucial for accurate morphological assessment.

Protocol:

  • Fixation: A portion of the freshly excised pancreas is fixed in 10% neutral buffered formalin for 24 hours.[7] The pancreas is a delicate tissue that degrades rapidly, so prompt fixation is essential.[9]

  • Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol washes, cleared with xylene, and embedded in paraffin.[10][11]

  • Sectioning: 4-5 µm thick sections are cut from the paraffin blocks using a microtome.[12]

  • Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphological evaluation.[12]

Immunohistochemistry (IHC) for Pancreatic Markers

IHC is used to detect the presence and localization of specific proteins within the pancreatic tissue.

Protocol:

  • Antigen Retrieval: Paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).[1]

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum (e.g., donkey serum) and bovine serum albumin (BSA).[1]

  • Primary Antibody Incubation: Sections are incubated with the primary antibody specific to the target protein (e.g., markers for proliferation or apoptosis) overnight at 4°C.[10]

  • Secondary Antibody and Detection: A fluorescently labeled secondary antibody is applied, followed by mounting with a DAPI-containing medium to visualize the nuclei.[1]

  • Imaging: Slides are imaged using a fluorescence microscope.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the signaling cascade initiated by the activation of the cholecystokinin-1 receptor (CCK1R). Species-specific differences in the expression and coupling of these signaling components may contribute to the observed divergent pancreatic responses.

CCK1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response GI_181771 This compound (Agonist) CCK1R CCK1R GI_181771->CCK1R Binds and Activates Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces Ca2 [Ca2+]i IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Enzyme_Secretion Enzyme Secretion PKC->Enzyme_Secretion Growth_Proliferation Growth/Proliferation PKC->Growth_Proliferation Inflammation Inflammation (Rodents) PKC->Inflammation PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Enzyme_Secretion PKA->Growth_Proliferation

Caption: CCK1R signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating the pancreatic effects of a test compound.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Compound_Admin Administer Test Compound (e.g., this compound) Animal_Model->Compound_Admin Induce_Pancreatitis Induce Pancreatitis (optional) (e.g., Cerulein) Compound_Admin->Induce_Pancreatitis Monitor Monitor Clinical Signs & Body Weight Induce_Pancreatitis->Monitor Euthanasia Euthanasia & Sample Collection Monitor->Euthanasia Blood_Analysis Blood Analysis (Amylase, Lipase) Euthanasia->Blood_Analysis Pancreas_Analysis Pancreas Analysis Euthanasia->Pancreas_Analysis Data_Analysis Data Analysis & Interpretation Blood_Analysis->Data_Analysis Histopathology Histopathology (H&E) Pancreas_Analysis->Histopathology IHC Immunohistochemistry Pancreas_Analysis->IHC MPO MPO Assay Pancreas_Analysis->MPO Histopathology->Data_Analysis IHC->Data_Analysis MPO->Data_Analysis End End Data_Analysis->End

Caption: Preclinical workflow for assessing pancreatic effects.

References

Unraveling the divergent paths of obesity pharmacotherapy: A comparative analysis of GI 181771 and Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in obesity research was the investigation of GI 181771, a cholecystokinin 1 receptor (CCK1R) agonist. Despite a sound mechanistic hypothesis, the clinical trial ultimately failed to demonstrate efficacy in weight loss. In stark contrast, the development of glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide, has marked a new era in the management of obesity, with robust clinical data supporting significant weight reduction. This guide provides a detailed comparison of the clinical trial results, experimental protocols, and underlying signaling pathways of these two distinct therapeutic approaches.

Executive Summary of Clinical Trial Outcomes

The clinical development of this compound for obesity was halted due to a lack of efficacy. A 24-week, double-blind, randomized controlled trial involving 701 overweight or obese patients revealed that this compound did not lead to a reduction in body weight, waist circumference, or other cardiometabolic risk markers compared to placebo when combined with a hypocaloric diet[1]. While the compound was found to delay gastric emptying of solids in healthy volunteers, this physiological effect did not translate into long-term weight loss in the target population[1][2]. Gastrointestinal side effects were more frequently observed with this compound than with placebo[1].

Conversely, the Semaglutide Treatment Effect in People with obesity (STEP) clinical trial program has consistently demonstrated the potent weight-loss efficacy of semaglutide. Across multiple phase 3 trials, once-weekly subcutaneous semaglutide 2.4 mg, as an adjunct to lifestyle intervention, has resulted in substantial and sustained weight loss. For instance, in the STEP 1 trial, participants without diabetes experienced a mean weight loss of 14.9% from baseline to week 68, compared to a 2.4% reduction with placebo[3]. Similarly impressive results were observed in other STEP trials, with mean weight losses ranging from 14.9% to 17.4% in individuals without type 2 diabetes[3]. In patients with type 2 diabetes, semaglutide 2.4 mg still induced a significant mean weight loss of 9.6% compared to 3.4% with placebo at week 68[3][4].

Comparative Analysis of Clinical Trial Data

ParameterThis compoundSemaglutide (2.4 mg)
Primary Efficacy Endpoint No significant change in body weight[1]Significant reduction in body weight[3][4]
Mean Weight Loss Not statistically different from placebo[1]14.9% - 17.4% (without T2D)[3], 9.6% (with T2D)[3][4]
Comparator Placebo[1]Placebo[3][4]
Trial Duration 24 weeks[1]68 - 104 weeks[3]
Key Secondary Endpoints No effect on waist circumference or cardiometabolic risk markers[1]Improvements in waist circumference, blood pressure, and lipid profiles[3]
Common Adverse Events Gastrointestinal side effects[1]Gastrointestinal side effects (nausea, diarrhea, vomiting, constipation)[3]

Detailed Experimental Protocols

This compound

The clinical investigation of this compound involved several studies to assess its effects on gastric function and food intake. One key study was a randomized, double-blind, placebo-controlled, parallel-group trial in healthy male and female volunteers. The protocol involved the administration of different doses of this compound (0.1 mg, 0.5 mg, and 1.5 mg as an oral solution, and a 5.0 mg tablet) or placebo. The primary outcomes measured were gastric emptying of solids using scintigraphy, and fasting and postprandial gastric volumes using single-photon emission computed tomography (SPECT) imaging. Participants' maximum tolerated volume of a liquid meal (Ensure) and postprandial symptoms such as nausea, bloating, fullness, and pain were also assessed[2].

Another study, NCT00600743, was designed to evaluate the effect of GI 181771X on food intake in humans. The initial phase aimed to identify an effective dose for reducing food intake in healthy control subjects. Subsequently, the study intended to test this dose in individuals with Bulimia Nervosa during a binge meal. However, the study was hampered by the expiration of the investigational product before the patient testing phase could be completed[5].

Semaglutide

The STEP clinical trial program for semaglutide comprised several large-scale, randomized, double-blind, placebo-controlled phase 3 trials. For example, the STEP 1 trial enrolled 1,961 adults with a body-mass index of 30 or greater (or ≥27 with at least one weight-related coexisting condition) who did not have diabetes. Participants were randomized in a 2:1 ratio to receive either once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, in addition to a lifestyle intervention. The co-primary endpoints were the percentage change in body weight and a weight reduction of at least 5%. The trial design included a dose-escalation phase for semaglutide to improve tolerability.

Visualization of Signaling Pathways

The distinct clinical outcomes of this compound and semaglutide can be attributed to their different mechanisms of action and the signaling pathways they modulate.

This compound: CCK1 Receptor Signaling Pathway

This compound acts as an agonist for the cholecystokinin 1 receptor (CCK1R), a G-protein coupled receptor. The binding of an agonist to CCK1R is known to activate multiple downstream signaling cascades. One key pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Another pathway involves coupling to Gαs, which stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). CCK1R can also couple to Gα13, which is involved in the activation of RhoA. These pathways are implicated in regulating satiety and gastrointestinal motility[6][7].

GI181771_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Binds G_protein Gαq/11, Gαs, Gα13 CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Physiological_Effects Physiological Effects (e.g., Satiety, GI Motility) Ca2->Physiological_Effects PKC->Physiological_Effects PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Effects RhoA->Physiological_Effects

Caption: Signaling pathway of the CCK1 receptor agonist this compound.

Semaglutide: GLP-1 Receptor Signaling Pathway

Semaglutide is a GLP-1 receptor agonist. The GLP-1 receptor is also a G-protein coupled receptor, primarily coupled to Gαs. Upon agonist binding, adenylyl cyclase is activated, leading to a rise in intracellular cAMP. This increase in cAMP activates PKA and Exchange protein activated by cAMP (Epac). In pancreatic β-cells, these signaling events lead to increased glucose-dependent insulin secretion. In the brain, particularly the hypothalamus, activation of GLP-1 receptors by semaglutide is thought to regulate appetite and promote a feeling of fullness. Semaglutide also slows gastric emptying, contributing to reduced food intake[8][9][10][11].

Semaglutide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cells) PKA->Insulin_Secretion Appetite_Regulation ↓ Appetite ↑ Satiety (Hypothalamus) PKA->Appetite_Regulation Gastric_Emptying ↓ Gastric Emptying PKA->Gastric_Emptying Epac->Insulin_Secretion

Caption: Signaling pathway of the GLP-1 receptor agonist semaglutide.

References

Comparative Analysis of GI 181771 and Diazepam: Divergent Pharmacology from a Common Benzodiazepine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of GI 181771 and classical benzodiazepine-based agonists, represented here by Diazepam. While both compounds share a core benzodiazepine chemical structure, their pharmacological targets, mechanisms of action, and physiological effects are distinctly different. This analysis will be of interest to researchers in medicinal chemistry, pharmacology, and drug development by illustrating how modifications to a common chemical scaffold can achieve highly specific and divergent biological activities.

This compound, despite its benzodiazepine core, is not an agonist of the benzodiazepine binding site on the GABA-A receptor. Instead, it is a potent and selective agonist for the cholecystokinin 1 (CCK1) receptor and has been investigated for its potential in treating obesity.[1] In contrast, Diazepam is a classical benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, producing anxiolytic, sedative, and anticonvulsant effects.

This guide will compare these two compounds based on their receptor pharmacology, signaling pathways, and the experimental methods used to characterize their activity.

Quantitative Data Comparison

The following table summarizes the key pharmacological parameters of this compound and Diazepam at their respective primary targets.

ParameterThis compoundDiazepam
Primary Target Cholecystokinin 1 (CCK1) Receptorγ-Aminobutyric acid type A (GABA-A) Receptor
Mechanism of Action AgonistPositive Allosteric Modulator
Receptor Family G-protein coupled receptor (GPCR)Ligand-gated ion channel
Binding Affinity (Ki) ~1.4 nM (human CCK1)~20-80 nM (benzodiazepine site)
Physiological Effect Satiety induction, gallbladder contractionAnxiolytic, sedative, anticonvulsant, muscle relaxant
Chemical Class Benzodiazepine derivativeBenzodiazepine

Experimental Protocols

The characterization of compounds like this compound and Diazepam relies on a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for its target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human CCK1 or GABA-A receptor subunits).

    • Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-devazepide for CCK1, [3H]-flunitrazepam for GABA-A).

    • Test compound (this compound or Diazepam) at various concentrations.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assay (Calcium Mobilization for CCK1)

This assay measures the functional consequence of receptor activation.

  • Objective: To determine the potency (EC50) and efficacy of this compound in activating the CCK1 receptor.

  • Materials:

    • Cells expressing the CCK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • This compound at various concentrations.

    • A fluorometric imaging plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of this compound to the cells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

    • Plot the response against the concentration of this compound to determine the EC50.

3. Electrophysiology Assay (for GABA-A)

This assay measures the effect of Diazepam on the function of the GABA-A receptor ion channel.

  • Objective: To determine the potentiation of GABA-induced currents by Diazepam.

  • Materials:

    • Oocytes or mammalian cells expressing the desired GABA-A receptor subtypes.

    • Two-electrode voltage clamp or patch-clamp setup.

    • GABA and Diazepam solutions.

  • Procedure:

    • Clamp the cell membrane at a holding potential.

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of Diazepam.

    • Measure the potentiation of the GABA-induced current.

    • Plot the potentiation against the concentration of Diazepam to determine its EC50.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of this compound and Diazepam, as well as a generalized experimental workflow for their characterization.

G Experimental Workflow for Agonist Characterization cluster_0 In Vitro Assays cluster_1 In Vivo Models binding Radioligand Binding Assay (Determine Ki) selectivity Selectivity Screening (Off-target binding) binding->selectivity functional Functional Assay (Determine EC50/Efficacy) pd Pharmacodynamics (Physiological effect) functional->pd pk Pharmacokinetics (ADME) selectivity->pk pk->pd tox Toxicology Studies pd->tox compound Test Compound (e.g., this compound, Diazepam) compound->binding compound->functional G This compound (CCK1 Agonist) Signaling Pathway GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Gq Gq Protein CCK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Satiety) Ca->Response PKC->Response G Diazepam (GABA-A Modulator) Mechanism of Action Diazepam Diazepam BZD_Site Benzodiazepine Site Diazepam->BZD_Site GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site GABAAR GABA-A Receptor (Chloride Channel) Cl_Influx Increased Chloride (Cl-) Influx GABAAR->Cl_Influx BZD_Site->GABAAR Positive Allosteric Modulation GABA_Site->GABAAR Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Response Physiological Response (e.g., Anxiolysis) Hyperpolarization->Response

References

The Downfall of a Weight Loss Hopeful: A Comparative Analysis of GI 181771's Clinical Trial Failure

Author: BenchChem Technical Support Team. Date: December 2025

The quest for effective anti-obesity medications has been fraught with challenges, with many promising candidates failing to deliver in clinical trials. One such compound, GI 181771, a selective cholecystokinin-A (CCK-A) receptor agonist, was investigated for its potential to induce weight loss but ultimately failed to meet its primary efficacy endpoints. This guide provides a detailed comparison of this compound's clinical trial performance against other weight loss agents, delving into the experimental data and methodologies to understand the reasons for its discontinuation.

A Tale of Inefficacy: this compound's Performance in Obese Patients

The pivotal clinical trial for this compound, a 24-week, double-blind, placebo-controlled study, enrolled 701 obese or overweight patients with concomitant risk factors. The primary goal was to assess the absolute change in body weight. The results were unequivocal: this compound did not induce a statistically significant reduction in body weight compared to placebo.[1] Furthermore, it showed no beneficial effects on waist circumference or other cardiometabolic risk markers.[1] While the specific quantitative data on mean weight change and responder rates were not detailed in the primary publication's abstract, the conclusive statement was that the drug was ineffective for weight loss.[1]

The primary adverse effects associated with this compound were gastrointestinal in nature and were reported more frequently than in the placebo group.[1] Fortunately, no significant hepatobiliary or pancreatic abnormalities were observed.[1]

Comparative Efficacy of Weight Loss Medications

To contextualize the failure of this compound, it is essential to compare its performance with other weight loss drugs that were either contemporary or have since proven successful. The following tables summarize the clinical trial data for this compound and selected comparators.

DrugMechanism of ActionMean Weight Loss (Drug)Mean Weight Loss (Placebo)Patients with ≥5% Weight Loss (Drug)Patients with ≥5% Weight Loss (Placebo)Patients with ≥10% Weight Loss (Drug)Patients with ≥10% Weight Loss (Placebo)Trial Duration
This compound CCK-A Receptor AgonistNo significant reductionNo significant reductionNot ReportedNot ReportedNot ReportedNot Reported24 Weeks
Orlistat Pancreatic and Gastric Lipase Inhibitor~10.2% (10.3 kg)~6.1% (6.1 kg)50.5%30.7%Not ReportedNot Reported1 Year
Sibutramine Norepinephrine, Serotonin, and Dopamine Reuptake Inhibitor~4.45 kg greater than placebo-~32% more than placebo-~18% more than placebo-1 Year
Rimonabant Cannabinoid Receptor 1 (CB1) Antagonist~4.7 kg greater than placebo-~48.6%~20%~25.2%~8.5%1 Year
Semaglutide 2.4 mg Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist~14.9%~2.4%~86.4%~31.5%~69.1%~12.0%68 Weeks

Adverse Event Profile Comparison

DrugCommon Adverse EventsSerious Adverse Events
This compound Gastrointestinal side effects.[1]No significant hepatobiliary or pancreatic abnormalities reported.[1]
Orlistat Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool, oily evacuation, increased defecation, and fecal incontinence.Rare cases of severe liver injury.
Sibutramine Dry mouth, anorexia, insomnia, constipation, and headache.Increased heart rate and blood pressure; withdrawn from the market due to increased risk of cardiovascular events.
Rimonabant Nausea, dizziness, diarrhea, anxiety, and depressed mood.Increased risk of psychiatric adverse events, including depression and suicidal ideation; withdrawn from the market.
Semaglutide 2.4 mg Nausea, diarrhea, vomiting, constipation, abdominal pain, headache, and fatigue.Pancreatitis, cholelithiasis, acute kidney injury, and diabetic retinopathy complications in patients with type 2 diabetes.

Experimental Protocols: A Closer Look

This compound Phase III Obesity Trial

The pivotal study for this compound was a randomized, double-blind, placebo-controlled trial with a duration of 24 weeks.[1]

  • Participants: 701 patients with a Body Mass Index (BMI) of ≥ 30 kg/m ² or ≥ 27 kg/m ² with concomitant risk factors.[1]

  • Intervention: Participants were randomized to receive either varying doses of GI 181771X or a matching placebo.[1] All participants were also prescribed a hypocaloric diet.[1]

  • Primary Endpoint: The primary measure of efficacy was the absolute change in body weight from baseline to the end of the 24-week treatment period.[1]

  • Safety Monitoring: To monitor for potential pancreatic and gallbladder effects, patients underwent abdominal ultrasound and magnetic resonance imaging (MRI) before and after the treatment period.[1]

Comparator Drug Trial Protocols (General Overview)

The clinical trials for the comparator drugs generally followed a similar design: randomized, double-blind, and placebo-controlled, with a duration of at least one year. Participants were typically adults with obesity (BMI ≥ 30 kg/m ²) or overweight (BMI ≥ 27 kg/m ²) with at least one weight-related comorbidity. In addition to the investigational drug or placebo, all participants received counseling on a reduced-calorie diet and increased physical activity.

Signaling Pathways and Experimental Workflows

The Cholecystokinin-A (CCK-A) Receptor Signaling Pathway

This compound acts as an agonist for the CCK-A receptor. Cholecystokinin is a peptide hormone released in the gastrointestinal tract in response to food intake. It plays a role in digestion and satiety. The binding of CCK (or an agonist like this compound) to the CCK-A receptor, a G-protein coupled receptor, was hypothesized to reduce food intake and thereby promote weight loss. The simplified signaling pathway is illustrated below.

CCK_A_Signaling cluster_cell Target Cell GI_181771 This compound (CCK-A Agonist) CCK_A_Receptor CCK-A Receptor GI_181771->CCK_A_Receptor Binds to G_Protein Gq/11 Protein Activation CCK_A_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Co-activates Cellular_Response Cellular Responses (e.g., Satiety Signals) PKC->Cellular_Response

Caption: Simplified CCK-A receptor signaling pathway activated by this compound.

Generalized Clinical Trial Workflow for Obesity Drugs

The development and evaluation of weight loss medications typically follow a standardized workflow, from preclinical studies to large-scale clinical trials.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & Animal models) Phase1 Phase I Trials (Safety & Dosage in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy & Side effects in patients) Phase1->Phase2 Phase3 Phase III Trials (Large-scale efficacy & safety) Phase2->Phase3 Regulatory Regulatory Review (e.g., FDA, EMA) Phase3->Regulatory Fail Trial Failure (Lack of Efficacy / Unacceptable Safety) Phase3->Fail Market Market Approval & Post-marketing Surveillance Regulatory->Market

Caption: Generalized workflow for the clinical development of obesity drugs.

Conclusion: Why Did this compound Fail?

The clinical trial data conclusively demonstrates that this compound failed due to a lack of efficacy. Despite a plausible mechanism of action targeting the CCK-A receptor to enhance satiety, this did not translate into meaningful weight loss in a large clinical trial of obese and overweight individuals.[1] The reasons for this disconnect between preclinical hypothesis and clinical reality are likely multifactorial and may include:

  • Redundancy in Satiety Signaling: The human body has a complex and redundant system for regulating appetite and energy balance. Targeting a single pathway, such as the CCK-A receptor, may be insufficient to overcome compensatory mechanisms that defend body weight.

  • Tachyphylaxis: The effect of the drug may have diminished over time as the body adapted to the continuous stimulation of the CCK-A receptor.

  • Dosing and Formulation: While different doses were tested, it is possible that the optimal therapeutic window to achieve sustained weight loss without intolerable side effects could not be identified.

The failure of this compound serves as a critical case study in the challenges of developing anti-obesity medications. It underscores the importance of robust preclinical models that can more accurately predict clinical efficacy and highlights the complexity of the physiological systems that regulate body weight. While this compound did not succeed, the lessons learned from its development contribute to the broader scientific understanding of obesity and inform the strategies for future drug discovery in this critical therapeutic area.

References

A Comparative Analysis of GI 181771 and Peptide CCK Analogs on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptidic cholecystokinin-1 receptor (CCK1R) agonist, GI 181771, and various peptide CCK analogs concerning their effects on food intake. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling mechanisms.

Executive Summary

Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of satiety and food intake. Consequently, its receptors have been a key target for the development of anti-obesity therapeutics. While peptide CCK analogs have consistently demonstrated efficacy in reducing food intake in preclinical models, the non-peptidic small molecule agonist this compound (also known as GI181771X) failed to produce weight loss in clinical trials. This guide elucidates the differences in their effects, highlighting the translational gap between preclinical efficacy and clinical outcomes.

Quantitative Comparison of Effects on Food Intake

The following table summarizes the quantitative effects of this compound and representative peptide CCK analogs on food intake from published studies. A significant challenge in directly comparing these compounds is the lack of publicly available, specific quantitative data on food intake reduction for this compound from its clinical trials. The available reports focus on the primary endpoint of weight loss, which was not met.

CompoundSpecies/PopulationDoseRoute of AdministrationKey Finding on Food IntakeSource
This compound Overweight/Obese HumansVariousOralNo significant long-term effect on body weight. Effects on liquid food intake were described as "variable," with significant reduction only at doses (≥8 mg) that induced vomiting.[1][2][1][2]
NN9056 (Peptide Analog)Obese Göttingen MinipigsLow Dose (2-5 nmol/kg), High Dose (10 nmol/kg)Subcutaneous (once daily)Significant reduction in accumulated food intake over 13 weeks. Low Dose: 51.5 ± 13.8 kg; High Dose: 41.8 ± 12.6 kg; Vehicle: 86.5 ± 19.5 kg.[3][3]
JMV-180 (Peptide Analog)MiceNot specifiedIntraperitonealPotently suppressed intake of a liquid diet. The effect was blocked by a selective CCK-A receptor antagonist.[4]
JMV-180 (Peptide Analog)RatsNot specifiedIntraperitonealFailed to suppress intake of a liquid diet. It antagonized the anorectic effects of CCK-8.[4]

Signaling Pathways and Mechanism of Action

Both this compound and peptide CCK analogs exert their effects by activating the CCK1 receptor, a G protein-coupled receptor. Activation of CCK1R initiates a cascade of intracellular signaling events that ultimately lead to a sensation of satiety. The primary signaling pathways involved are:

  • Gq-protein coupled pathway: This is the classical pathway for CCK1R. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

  • Gs-protein coupled pathway: CCK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP).[5]

  • Downstream Kinase Cascades: Activation of these primary pathways leads to the stimulation of several downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[4] These pathways are involved in regulating cellular processes that contribute to the overall physiological response to CCK.

Below is a diagram illustrating the key signaling pathways activated by CCK1R agonists.

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PI3K_Akt PI3K/Akt/mTOR Pathway CCK1R->PI3K_Akt PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Satiety Satiety Signal (Reduced Food Intake) Ca->Satiety MAPK MAPK Pathways (ERK, JNK, p38) PKC->MAPK PKA PKA cAMP->PKA PKA->Satiety MAPK->Satiety PI3K_Akt->Satiety Agonist This compound or Peptide CCK Analog Agonist->CCK1R binds & activates

CCK1 Receptor Signaling Pathway

Experimental Protocols

Study of NN9056 in Obese Göttingen Minipigs[3]
  • Objective: To determine the effect of the long-acting CCK-1 receptor-selective analog NN9056 on food intake and body weight.

  • Subjects: Obese Göttingen Minipigs.

  • Treatment Groups:

    • Vehicle control

    • NN9056 low dose (regulated from 5 to 2 nmol/kg)

    • NN9056 high dose (10 nmol/kg)

  • Administration: Subcutaneous (s.c.) injection once daily for 13 weeks.

  • Measurements:

    • Food intake was measured daily.

    • Body weight was measured twice weekly.

    • An intravenous glucose tolerance test (IVGTT) was performed at the end of the treatment period.

Study of JMV-180 in Mice and Rats[4]
  • Objective: To compare the effects of the CCK analog JMV-180 on food intake in rats and mice.

  • Subjects: Male mice and rats.

  • Treatment: Intraperitoneal (i.p.) injection of JMV-180. In some experiments, JMV-180 was co-administered with CCK-8 or a CCK-A receptor antagonist (A-70104).

  • Measurements:

    • Intake of a liquid diet was measured.

    • Locomotor activity was also assessed in rats.

Clinical Trial of this compound in Overweight and Obese Patients[1]
  • Objective: To test the hypothesis that the selective CCK-A agonist GI181771X induces weight loss.

  • Subjects: Patients with a body mass index ≥ 30 or ≥ 27 kg/m ² with concomitant risk factors.

  • Study Design: 24-week, double-blind, randomized, placebo-controlled trial.

  • Treatment Groups:

    • Placebo

    • Different doses of GI181771X

  • Intervention: Treatment was administered alongside a hypocaloric diet.

  • Primary Efficacy Endpoint: Absolute change in body weight.

  • Safety Monitoring: Abdominal ultrasound and magnetic resonance imaging were used to monitor pancreatic and gallbladder effects.

The workflow for a typical preclinical in-vivo study evaluating the effect of a CCK1R agonist on food intake is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Phase cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Mice, Rats, Minipigs) Acclimatization Acclimatization to Housing and Diet Animal_Selection->Acclimatization Baseline Baseline Measurement of Food Intake & Body Weight Acclimatization->Baseline Randomization Randomization into Treatment Groups (Vehicle, Drug Doses) Baseline->Randomization Dosing Drug Administration (e.g., i.p., s.c., oral) Randomization->Dosing Monitoring Daily Monitoring of Food Intake and Animal Welfare Dosing->Monitoring Data_Collection Collection of Final Body Weight & Tissue Samples Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy and Safety Statistical_Analysis->Conclusion

Preclinical Experimental Workflow

Discussion and Conclusion

The data presented reveal a stark contrast between the effects of the non-peptidic CCK1R agonist this compound and peptide CCK analogs on food intake and body weight.

Peptide CCK analogs , such as NN9056 and JMV-180 (in mice), have demonstrated a clear and significant reduction in food intake in preclinical models. The long-acting nature of NN9056 translated into a sustained reduction in food intake and subsequent weight loss in obese minipigs over a 13-week period.[3] This suggests that potent and sustained activation of the CCK1R by peptide agonists can lead to meaningful reductions in energy intake.

In contrast, This compound failed to demonstrate efficacy in a long-term clinical trial for obesity.[1] While it is a selective CCK-A agonist, its effect on food intake in humans was not robust enough to induce weight loss. The "variable" effects on food intake and the emergence of dose-limiting gastrointestinal side effects, such as vomiting, suggest a narrow therapeutic window.[1] It is hypothesized that while this compound can induce short-term satiety signals, these may not be sufficient to overcome the complex, redundant pathways that regulate long-term energy balance.[2] Furthermore, the adverse effects likely hindered patient compliance and the ability to administer doses high enough for a sustained anorectic effect.

References

The Reproducibility of GI 181771 Research: A Comparative Analysis of CCK1R-Targeted Anti-Obesity Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective anti-obesity therapeutics has led to the investigation of numerous molecular targets, with the cholecystokinin 1 receptor (CCK1R) being a prominent candidate due to its role in satiety signaling. One such investigational drug, GI 181771, a selective CCK1R agonist, underwent preclinical and clinical evaluation. This guide provides a comparative analysis of the research findings related to this compound, juxtaposed with alternative CCK1R-targeting strategies and other established anti-obesity agents. The objective is to offer a clear, data-driven perspective on the reproducibility and ultimate clinical viability of this therapeutic approach.

Performance Comparison of this compound and Alternatives

The development of this compound was predicated on the hypothesis that activating the CCK1R would enhance satiety and lead to weight loss. However, clinical trial results proved disappointing. In a significant 24-week, double-blind, randomized controlled trial involving 701 overweight or obese patients, this compound failed to induce weight loss compared to placebo when administered alongside a hypocaloric diet. While the drug was associated with more gastrointestinal side effects, no significant hepatobiliary or pancreatic abnormalities were observed in this human study.

This outcome stands in contrast to the significant weight loss observed with other classes of anti-obesity medications, particularly the glucagon-like peptide-1 (GLP-1) receptor agonists.

Preclinical Efficacy: A Head-to-Head Look

While clinical data for a direct comparison of this compound with other CCK1R agonists is unavailable due to the former's discontinuation, preclinical studies offer insights into their relative potencies and mechanisms.

CompoundClassAnimal ModelKey FindingEfficacy Metric
This compound CCK1R AgonistMouse, Rat, MarmosetDose-dependent reduction in food intake.ED50 for inhibition of gastric emptying: 66 µg/kg (p.o.) in mice.
SR146131 CCK1R AgonistMouse, Rat, Gerbil, MarmosetDose-dependent reduction in food intake.ED50 for inhibition of gallbladder emptying: 2.7 µg/kg (p.o.) in mice. Reduced food intake from 0.1 mg/kg (p.o.) in fasted rats.
Liraglutide GLP-1 Receptor AgonistRodent ModelsReduced energy intake and subsequent weight loss.Consistently resulted in 4 to 6 kg weight loss in clinical trials.
Semaglutide GLP-1 Receptor AgonistDiet-Induced Obese RodentsDose-dependently reduced body weight and suppressed food intake.Up to 22% reduction in body weight in DIO mice.
GLP-1/CCK-1 Dual Agonists Dual AgonistDiet-Induced Obese MiceSuperior reduction in body weight compared to co-administration of individual agonists.Significant acute and enduring hypoglycemic effects and substantial weight loss.
CCK1R Positive Allosteric Modulators (PAMs) PAMIn vitro / PreclinicalEnhance the action of endogenous CCK without direct agonism.Aims to provide a safer, more physiological modulation of satiety.

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies from key preclinical studies are summarized below.

This compound: In Vivo Pharmacological Characterization
  • Animal Models: Male CD-1 mice and Male Sprague-Dawley rats were used.

  • Gastric Emptying Assay (Mice): Mice were fasted overnight and then orally administered this compound or vehicle. Thirty minutes later, they received a non-nutrient, charcoal-based meal. After another 30 minutes, animals were euthanized, and the distance traveled by the charcoal meal in the small intestine was measured as a percentage of the total length.

  • Food Intake Studies (Rats): Rats were fasted, and this compound or vehicle was administered orally. Food was then provided, and the cumulative food intake was measured at various time points.

SR146131: In Vivo Pharmacological Characterization
  • Animal Models: Male Swiss mice, male Wistar rats, male gerbils, and marmosets of both sexes were utilized.

  • Gallbladder Emptying Assay (Mice): Similar to the gastric emptying assay, fasted mice were treated with SR146131 or vehicle, followed by a stimulus for gallbladder contraction. The weight of the gallbladder was then measured.

  • Food Intake Studies (Rats, Gerbils, Marmosets): Various protocols were used, including studies in fasted animals, non-fasted animals stimulated with neuropeptide Y, and animals on a restricted diet, to assess the effect of SR146131 on food consumption.

Semaglutide: Preclinical Weight Loss Efficacy
  • Animal Models: Diet-induced obese (DIO) mice and rats fed a high-fat diet.

  • Body Weight and Food Intake: Animals were treated sub-chronically with semaglutide. Body weight and food intake were measured daily.

  • Body Composition: Magnetic resonance scans were performed before and after treatment to assess changes in fat and lean mass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GI181771_Signaling_Pathway GI181771 This compound CCK1R CCK1 Receptor GI181771->CCK1R Gq Gq Protein CCK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Satiety_Signal Satiety Signal (to Brain) Ca_release->Satiety_Signal PKC_activation->Satiety_Signal

Caption: Signaling pathway of the CCK1R agonist this compound.

Preclinical_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Administration cluster_endpoints Efficacy Endpoints Mouse Mouse GI181771_Admin This compound / Alternative Mouse->GI181771_Admin Vehicle_Admin Vehicle Control Mouse->Vehicle_Admin Rat Rat Rat->GI181771_Admin Rat->Vehicle_Admin Primate Primate Primate->GI181771_Admin Primate->Vehicle_Admin Food_Intake Food Intake Measurement GI181771_Admin->Food_Intake Gastric_Emptying Gastric Emptying Assay GI181771_Admin->Gastric_Emptying Body_Weight Body Weight Monitoring GI181771_Admin->Body_Weight Vehicle_Admin->Food_Intake Vehicle_Admin->Gastric_Emptying Vehicle_Admin->Body_Weight Data_Analysis Data Analysis & Comparison Food_Intake->Data_Analysis Gastric_Emptying->Data_Analysis Body_Weight->Data_Analysis

Caption: General workflow for preclinical evaluation of anti-obesity compounds.

Conclusion and Future Directions

The research trajectory of this compound underscores a critical challenge in drug development: the translation of preclinical efficacy to clinical success. While this compound demonstrated the expected pharmacological activity in animal models, its failure to produce weight loss in humans highlights the complexity of appetite regulation and the potential for species-specific differences in the CCK1R signaling pathway.

The focus in CCK1R-targeted research has since shifted towards more nuanced approaches. Positive allosteric modulators (PAMs) offer the potential to enhance endogenous satiety signals without the risk of overstimulation and associated side effects. Furthermore, the development of dual agonists, such as those targeting both GLP-1 and CCK-1 receptors, represents a promising strategy by leveraging the synergistic effects of multiple gut hormones.

For researchers and drug development professionals, the story of this compound serves as a crucial case study. It emphasizes the need for robust, translatable preclinical models and suggests that future efforts in this area may be more fruitful by exploring these alternative, more sophisticated therapeutic strategies. The reproducibility of the initial preclinical findings of this compound is not ; rather, it is the clinical relevance of that reproducible effect that ultimately determined its fate.

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Case Study on Iodine (GI 181771)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of Iodine, which, based on available safety data, corresponds to the identifier "GI 181771" likely referring to an article number for Iodine.[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Safety Precautions

Iodine is a substance that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and is very toxic to aquatic life.[1] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye and face protection.[1]

Summary of Hazard Information for Iodine

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life[1]

Protocol for Proper Disposal

The disposal of Iodine, as with any hazardous chemical, must be conducted in a manner that neutralizes its potential for harm and complies with institutional and regulatory guidelines. The following protocol outlines the general steps for the safe disposal of chemical waste like Iodine.

Experimental Protocol: Chemical Waste Disposal

  • Segregation: Keep chemical waste segregated from other types of waste.[2] Do not mix Iodine waste with other chemical waste unless explicitly instructed to do so by your institution's safety officer.

  • Containerization: Place the Iodine waste in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the name of the chemical (Iodine), and any associated hazards.

  • Storage: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3][4] Never pour chemical waste down the drain or dispose of it in the general trash.[3]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose in designated non-hazardous waste stream is_hazardous->non_hazardous No segregate Segregate from other waste is_hazardous->segregate Yes end Disposal Complete non_hazardous->end containerize Place in a labeled, compatible container segregate->containerize store Store in a designated secure area containerize->store dispose Arrange for EHS pickup and disposal store->dispose dispose->end

Caption: Decision workflow for laboratory chemical waste disposal.

It is the responsibility of all laboratory personnel to be familiar with and adhere to the proper waste disposal procedures established by their institution.[4] Always consult your organization's Environmental Health and Safety department for specific guidance on the disposal of any chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GI 181771
Reactant of Route 2
Reactant of Route 2
GI 181771

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.